Loureirin D
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2,4-dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-21-16-9-12(18)8-15(20)13(16)6-7-14(19)10-2-4-11(17)5-3-10/h2-5,8-9,17-18,20H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMBVNGTZRFEPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1CCC(=O)C2=CC=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401168110 | |
| Record name | 3-(2,4-Dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401168110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119425-91-1 | |
| Record name | 3-(2,4-Dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119425-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,4-Dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401168110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Loureirin D: A Comprehensive Technical Guide on its Physical and Chemical Properties
Loureirin D is a dihydrochalcone, a type of natural phenolic compound, that has been identified in Dracaena cochinchinensis, the plant source of the traditional medicinal resin known as "Dragon's Blood". This guide provides a detailed overview of the known physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. While specific experimental data for some properties of this compound are not extensively reported in publicly available literature, this guide compiles the existing information and outlines the standard methodologies used for the determination of these properties.
Physical and Chemical Properties of this compound
The known physical and chemical characteristics of this compound are summarized in the table below. It is important to note that some of these properties, such as the melting point, have not been explicitly reported and are listed as "Not available".
| Property | Value | Citations |
| Molecular Formula | C₁₆H₁₆O₅ | [1] |
| Molecular Weight | 288.29 g/mol | [1] |
| CAS Number | 119425-91-1 | [1][2] |
| IUPAC Name | 3-(2,4-dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one | [1] |
| Appearance | Solid, powder | [3] |
| Melting Point | Not available | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | |
| Purity | ≥98% (Commercially available) | |
| Type of Compound | Dihydrochalcone | [2] |
| Natural Source | Dracaena cochinchinensis (Lour.) S.C. Chen | [4][5] |
| Storage Conditions | Powder: -20°C; In solvent: -80°C | [3] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not extensively published. However, the following sections describe standard methodologies that are typically employed for the determination of the key physical and chemical properties of natural products like this compound.
Isolation and Purification
This compound is isolated from the resin of Dracaena cochinchinensis. A general workflow for its isolation and purification is as follows:
Spectroscopic Analysis
Structural elucidation of this compound relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are crucial for determining the carbon-hydrogen framework of the molecule.[6] Samples are typically dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) with tetramethylsilane (TMS) as an internal standard.[7] 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish connectivity between protons and carbons.[8]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound. Fragmentation patterns observed in MS/MS spectra provide further structural information.
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule.[9] The sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[10] Characteristic absorption bands would be expected for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis absorption spectrum, typically measured in a solvent like methanol or ethanol, provides information about the electronic transitions within the molecule and is characteristic of the chromophore system.[11] The wavelengths of maximum absorption (λmax) are recorded.[12]
Determination of Physical Properties
-
Melting Point : The melting point of a purified solid sample would be determined using a melting point apparatus. A sharp melting range is indicative of high purity.
-
Solubility : Solubility is determined by adding a known amount of the compound to a specific volume of a solvent and observing for dissolution, often with the aid of sonication or vortexing.
Potential Biological Activities and Signaling Pathways
While direct and extensive research on the specific biological activities of this compound is limited, the activities of structurally related compounds, Loureirin A, B, and C, have been investigated. These studies provide insights into the potential pharmacological effects of this compound.
Based on the activities of its analogues, this compound may possess anti-inflammatory and antioxidant properties. A hypothesized mechanism of action involves the modulation of key signaling pathways:
This diagram illustrates that this compound may exert its effects by inhibiting pro-inflammatory pathways such as NF-κB and MAPK, while activating the Nrf2 antioxidant response pathway. This dual action would lead to a reduction in inflammation and oxidative stress.
References
- 1. This compound | C16H16O5 | CID 13939318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|119425-91-1|COA [dcchemicals.com]
- 3. This compound|119425-91-1|MSDS [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Dracaena cochinchinensis stemwood extracts inhibit amyloid-β fibril formation and promote neuronal cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H- and 13C-nmr assignments of phyllanthin and hypophyllanthin: lignans that enhance cytotoxic responses with cultured multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The usefulness of infrared spectroscopy and X-ray powder diffraction in the analysis of falsified, illegal, and medicinal products [frontiersin.org]
- 10. The usefulness of infrared spectroscopy and X-ray powder diffraction in the analysis of falsified, illegal, and medicinal products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Source and Natural Abundance of Loureirin D
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Loureirin D, a flavonoid of significant interest in pharmaceutical research. The document details its natural sources, available data on its abundance, and methodologies for its study.
Introduction to this compound
This compound is a dihydrochalcone, a type of flavonoid recognized for its potential therapeutic properties. It is a constituent of a traditional medicine known as "Dragon's Blood," a deep red resinous exudate.[1] This resin has a long history of use in various cultures for its purported medicinal benefits, including anti-inflammatory and anticoagulant effects.[2] Modern scientific inquiry has focused on isolating and characterizing the bioactive compounds within Dragon's Blood, such as this compound, to understand their mechanisms of action and potential for drug development.
Natural Sources of this compound
The primary natural source of this compound is the resinous substance known as "Dragon's Blood." It is crucial for researchers to note that this resin is sourced from multiple plant genera, and the phytochemical composition can vary significantly. The two main sources are:
-
Dracaena species: Several species in this genus, particularly Dracaena cochinchinensis, produce a resin referred to as Dragon's Blood.[3][4] This resin is known to contain a complex mixture of flavonoids, including dihydrochalcones like this compound.[4]
-
Daemonorops draco: This palm tree is another primary source of Dragon's Blood resin.[2][5][6] The resin from this species also contains a rich profile of flavonoids, contributing to its medicinal properties.
While both genera are sources of Dragon's Blood, the specific concentrations of individual compounds, including this compound, can differ based on the plant species, geographical location, and harvesting time.
Natural Abundance of this compound and Related Flavonoids
Quantitative data specifically detailing the natural abundance of this compound in Dragon's Blood resin is limited in the currently available scientific literature. However, studies on the flavonoid composition of the resin provide context on the presence of related compounds. Dihydrochalcones and other flavonoids can constitute a significant portion of the resin's dry weight.
The table below summarizes the major flavonoids identified in Dragon's Blood from Dracaena and Daemonorops species. While this compound is a known constituent, its concentration is not as frequently reported as that of Loureirin A and B.
| Compound | Compound Class | Identified Source(s) | Reported Concentration/Abundance Notes |
| This compound | Dihydrochalcone | Dracaena cochinchinensis[4] | Identified as a constituent, but specific quantitative data is not widely available. |
| Loureirin A | Dihydrochalcone | Dracaena cochinchinensis, Daemonorops draco[5][7] | Frequently quantified; concentrations vary significantly between different plant tissues and sources.[7] |
| Loureirin B | Dihydrochalcone | Dracaena cochinchinensis, Daemonorops draco[5][7] | Often quantified alongside Loureirin A; its concentration can be significantly higher in damaged plant tissue.[7] |
| Loureirin C | Dihydrochalcone | Dracaena cochinchinensis | A known flavonoid from this source. |
| Resveratrol | Stilbenoid | Dracaena cochinchinensis | Often present in the resin. |
| Pterostilbene | Stilbenoid | Dracaena cochinchinensis | Another common stilbenoid found in the resin. |
| Dracorhodin | Flavonoid | Daemonorops draco[6] | A key indicator compound for Dragon's Blood from this species.[5][6] |
Experimental Protocols: Isolation and Quantification
While specific protocols for this compound are not extensively detailed in the literature, methodologies for the analysis of related flavonoids in Dragon's Blood are well-established. The following protocols for Loureirin A and B can be adapted for the study of this compound.
4.1. Sample Preparation: Ultrasonic Extraction
This method is commonly used for extracting flavonoids from the resinous matrix.
-
Objective: To extract flavonoids from Dragon's Blood resin for HPLC analysis.
-
Procedure:
-
Weigh a precise amount of powdered Dragon's Blood resin.
-
Add a defined volume of methanol to the powder.
-
Perform ultrasonic extraction for a specified duration (e.g., 30 minutes).
-
Centrifuge the resulting mixture to pellet solid particles.
-
Filter the supernatant through a 0.45 µm filter prior to HPLC injection.
-
4.2. Quantification: High-Performance Liquid Chromatography (HPLC)
The following HPLC method has been successfully used for the quantification of Loureirin A and B and provides a strong basis for developing a method for this compound.
| Parameter | Condition 1 | Condition 2 |
| Chromatographic Column | Kromasil C18 (5 µm, 4.6 x 200 mm)[8] | Kromasil 100-5C18 (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Acetonitrile – 0.1% Acetic Acid (37:63)[8] | Acetonitrile - 1% Glacial Acetic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 40°C | Ambient |
| Detection Wavelength | 280 nm[8] | 278 nm |
| Reference | [8] | [9] |
4.3. Preparation of Standard Solutions
Accurate quantification requires the preparation of a standard curve using a purified reference standard of this compound.
-
Procedure:
-
Accurately weigh a small amount of pure this compound standard.
-
Dissolve it in methanol to create a stock solution of known concentration.
-
Perform serial dilutions of the stock solution with methanol to create a series of working standards with decreasing concentrations.
-
Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Workflow and Signaling Pathways
Detailed signaling pathways for this compound are not yet fully elucidated in the scientific literature. However, its general anti-inflammatory and anticoagulant properties suggest interactions with pathways involved in these processes.[2]
Below is a generalized experimental workflow for the isolation and quantification of flavonoids like this compound from Dragon's Blood resin.
Conclusion
This compound is a promising flavonoid compound found in the traditional medicine Dragon's Blood, sourced from Dracaena and Daemonorops species. While its presence is confirmed, there is a clear need for further research to quantify its natural abundance across different sources. The experimental protocols outlined in this guide for related compounds provide a solid foundation for researchers to develop and validate methods for the precise quantification of this compound. Future studies elucidating its specific signaling pathways will be critical for advancing its potential development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 119425-91-1 | UEA42591 | Biosynth [biosynth.com]
- 3. A new dihydrochalcone from dragon's blood, red resin of Dracaena cochinchinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydrochalcones and homoisoflavanes from the red resin of Dracaena cochinchinensis (Chinese dragon's blood) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid identification of dragon blood samples from Daemonorops draco, Dracaena cinnabari and Dracaena cochinchinensis by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypoglycemic effects of dracorhodin and dragon blood crude extract from Daemonorops draco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
Preliminary Cytotoxicity Screening of Loureirin D: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Loureirin D, a dihydrochalcone found in the resin of Dracaena species, commonly known as "Dragon's Blood," belongs to a class of flavonoids with recognized pharmacological potential. While direct and extensive preliminary cytotoxicity data for this compound remains limited in publicly available scientific literature, this technical guide synthesizes the current understanding of the cytotoxic properties of its close analogues, Loureirin A and B, and other structurally related dihydrochalcones. This document provides an overview of the methodologies employed in assessing the cytotoxic effects of these compounds and summarizes the key findings regarding their impact on cancer cell lines, including observed effects on cell cycle progression and apoptosis. The information presented herein serves as a foundational resource for researchers initiating cytotoxic evaluations of this compound and similar natural products.
Introduction
The exploration of natural compounds for novel anticancer agents is a cornerstone of modern drug discovery. Dihydrochalcones, a subclass of flavonoids, have emerged as promising candidates due to their diverse biological activities. This compound, chemically identified as 3-(2,4-dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one, is a constituent of "Dragon's Blood," a traditional medicine with a long history of use.[1][2] While its analogues, Loureirin A and B, have been the subject of several cytotoxicity studies, specific data on this compound is not extensively documented. This guide will, therefore, draw upon the research conducted on its analogues to provide a comprehensive framework for understanding its potential cytotoxic profile.
Cytotoxicity of Loureirin Analogues
Studies on synthetic analogues of Loureirin have demonstrated selective cytotoxic activity against various cancer cell lines. The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) values for some of these analogues.
| Compound/Analogue | Cell Line | Assay | IC50 (µM) | Reference |
| Chalcone Analogue 3d | HCT116 (Colorectal) | Not Specified | 8.4 | [3] |
| Dihydrochalcone Analogue 4c | HCT116 (Colorectal) | Not Specified | 17.9 | [3] |
Table 1: IC50 Values of Loureirin Analogues in a Colorectal Cancer Cell Line. [3]
Experimental Protocols
The following sections detail the standard experimental methodologies used to assess the cytotoxicity of Loureirin analogues. These protocols can be adapted for the preliminary screening of this compound.
Cell Culture and Maintenance
-
Cell Lines: Human colorectal carcinoma (HCT116), breast adenocarcinoma (MCF-7), and non-small cell lung cancer (A549 and H1299) cell lines are commonly used. Normal cell lines, such as human dermal fibroblasts, are often included to assess selectivity.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assays
The cytotoxic effects of the compounds are generally evaluated using one or more of the following assays:
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This assay is based on the ability of SRB to bind to protein components of cells.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: After treatment, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes.
-
Destaining and Solubilization: Wash with 1% acetic acid to remove unbound dye and then dissolve the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm.
Cell Cycle Analysis
Flow cytometry is used to determine the effect of the compound on cell cycle distribution.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assays
Apoptosis induction can be assessed by various methods, including Annexin V-FITC/PI staining.
-
Cell Treatment: Treat cells as described for cell cycle analysis.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Mechanistic Insights from Loureirin Analogues
Research on Loureirin analogues suggests that their cytotoxic effects are mediated through the induction of cell cycle arrest and apoptosis.
Cell Cycle Arrest
A synthetic dihydrochalcone analogue of Loureirin, compound 4c, has been shown to induce G2/M arrest in HCT116 colorectal cancer cells.[3] This is often associated with the regulation of cell cycle-associated proteins.
Caption: G2/M Cell Cycle Arrest Induced by a Loureirin Analogue.
Apoptosis Induction
The apoptotic pathway is a key target for many anticancer agents. Studies on Loureirin analogues suggest an upregulation of the Fas cell surface death receptor, implicating the extrinsic apoptosis pathway.[3]
Caption: Proposed Apoptotic Pathway of a Loureirin Analogue.
Experimental Workflow for Preliminary Cytotoxicity Screening
The following diagram outlines a logical workflow for the initial cytotoxic evaluation of this compound.
References
- 1. This compound | C16H16O5 | CID 13939318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 119425-91-1 | UEA42591 | Biosynth [biosynth.com]
- 3. Discovery of Loureirin analogues with colorectal cancer suppressive activity via regulating cell cycle and Fas death receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Loureirin D in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Loureirin D, a dihydrochalcone found in Dragon's Blood resin. Understanding the solubility of this compound is critical for its extraction, purification, and formulation in preclinical and pharmaceutical research. This document outlines its solubility in various common laboratory solvents, presents detailed experimental protocols for solubility determination, and includes a workflow diagram for a standard solubility assessment method.
This compound: Compound Overview
This compound is a bioactive molecule known for its potential therapeutic properties. Accurate solubility data is fundamental for designing in vitro and in vivo experiments, ensuring reliable and reproducible results.
| Property | Value |
| Chemical Name | 3-(2,4-dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one |
| Molecular Formula | C₁₆H₁₆O₅ |
| Molecular Weight | 288.29 g/mol |
| CAS Number | 119425-91-1 |
Quantitative Solubility Data
The solubility of this compound has been reported in several common laboratory solvents. The following table summarizes the available quantitative and qualitative data.
| Solvent | Type | Reported Solubility | Notes |
| DMSO | Organic | ≥ 50 mg/mL (173.43 mM)[1] | Due to the hygroscopic nature of DMSO, using a freshly opened bottle is recommended for maximum solubility[1]. |
| Chloroform | Organic | Soluble[2] | Quantitative data is not specified in the available literature. |
| Dichloromethane | Organic | Soluble[2] | Quantitative data is not specified in the available literature. |
| Ethyl Acetate | Organic | Soluble[2] | Quantitative data is not specified in the available literature. |
| Acetone | Organic | Soluble[2] | Quantitative data is not specified in the available literature. |
| Methanol | Organic | Suitable for stock solutions[3] | Used for preparing stock solutions for HPLC analysis, indicating good solubility at analytical concentrations[3]. |
| Water | Aqueous | No data available; expected to be low.[4] | As a flavonoid-like structure, low aqueous solubility is anticipated. |
| Co-solvent System | Mixed | ≥ 2.5 mg/mL (8.67 mM)[1] | Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. This system is designed for in vivo animal studies[1]. |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining the equilibrium (thermodynamic) solubility of a compound. It measures the concentration of a saturated solution when the dissolved solute is in equilibrium with the undissolved solid.
Objective: To determine the maximum soluble concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid powder)
-
Selected laboratory solvent (e.g., DMSO, Ethanol, Phosphate-Buffered Saline)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Supersaturated Mixture:
-
Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure that a saturated solution is formed and solid material remains.
-
Add a precise volume of the chosen solvent to the vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.
-
Agitate the mixture for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.[5]
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the vials at high speed.
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining microparticles.[5] This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound with known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a validated HPLC method.
-
Create a calibration curve by plotting the analytical response (e.g., peak area) of the standards against their concentrations.
-
Determine the concentration of this compound in the saturated sample by interpolating its analytical response on the calibration curve.[5][6]
-
-
Data Reporting:
-
Express the solubility in units such as mg/mL or molarity (mol/L) at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. who.int [who.int]
- 5. benchchem.com [benchchem.com]
- 6. Development of a method for the quantitative determination of the solubility limits of poorly soluble in water substances on the example of quercetin | ScienceRise: Pharmaceutical Science [journals.uran.ua]
An In-depth Technical Guide to Basic Stability Studies of Loureirin D Under Laboratory Conditions
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Loureirin D, a dihydrochalcone derived from Dracaena cochinchinensis (Dragon's Blood resin), has garnered interest for its potential therapeutic properties, including anti-inflammatory and anticoagulant effects.[1] As with any compound intended for pharmaceutical development, a thorough understanding of its stability profile is paramount. This technical guide outlines a comprehensive framework for conducting basic stability studies of this compound under typical laboratory conditions. In the absence of publicly available stability data for this compound, this document provides detailed experimental protocols for forced degradation studies and the development of a stability-indicating analytical method, based on established scientific principles and regulatory guidelines for natural products.[2] The methodologies described herein are intended to serve as a robust starting point for researchers to elucidate the degradation pathways and establish appropriate storage and handling conditions for this compound.
Introduction
This compound is a flavonoid, specifically a dihydrochalcone, a class of compounds known for a range of biological activities.[3] Related compounds, such as Loureirin A and C, have demonstrated anti-inflammatory and antioxidant activities, respectively.[4][5] The anti-inflammatory effects of Loureirin A have been linked to the downregulation of the Akt/NF-κB signaling pathway, while the antioxidant properties of Loureirin C are associated with the activation of the Nrf2 pathway.[5][6] Given these promising bioactivities, assessing the chemical stability of this compound is a critical step in its journey from a natural product of interest to a potential therapeutic agent.
Stability testing provides crucial information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[7] Forced degradation studies are an integral part of this process, helping to identify potential degradation products and develop stability-indicating analytical methods capable of separating the intact drug from its degradants.[2] This guide details the necessary steps to perform these fundamental studies for this compound.
Proposed Stability Study Workflow
A systematic approach is essential for a successful stability study. The following workflow outlines the key phases, from initial method development to the analysis of stability samples.
Caption: Proposed Workflow for this compound Stability Studies.
Experimental Protocols
Development of a Stability-Indicating RP-HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[8] A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended for this compound, as is common for flavonoids and chalcones.[9][10][11]
3.1.1. Chromatographic Conditions (Starting Point)
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient elution is recommended to ensure separation of both polar and non-polar degradants.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program: Start with a higher proportion of Solvent A and gradually increase Solvent B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV-Vis spectrum of this compound. A photodiode array (PDA) detector is recommended to monitor at multiple wavelengths.
-
Column Temperature: 25-30 °C
-
Injection Volume: 10-20 µL
3.1.2. Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Forced Degradation Studies
Forced degradation, or stress testing, is conducted to generate degradation products and demonstrate the specificity of the analytical method.[2] A target degradation of 5-20% is generally considered optimal.
3.2.1. Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
3.2.2. Acid Hydrolysis
-
To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration (e.g., 100 µg/mL).
-
Analyze by HPLC.
3.2.3. Base Hydrolysis
-
To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at room temperature, monitoring at shorter intervals (e.g., 30 min, 1, 2, 4 hours), as chalcones can be highly labile in basic conditions.[12]
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
Analyze by HPLC.
3.2.4. Oxidative Degradation
-
To 1 mL of this compound stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protect from light. Monitor at various time points (e.g., 2, 6, 12, 24 hours).
-
Dilute with the mobile phase to the target concentration.
-
Analyze by HPLC.
3.2.5. Thermal Degradation
-
Store a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).
-
Also, expose the this compound stock solution to the same conditions.
-
At each time point, prepare a sample for analysis by dissolving the solid or diluting the solution with the mobile phase.
-
Analyze by HPLC.
3.2.6. Photostability Testing
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Prepare samples for analysis and analyze by HPLC.
Data Presentation
The quantitative data from the forced degradation and formal stability studies should be summarized in clear, structured tables. The following are templates for data presentation.
Table 1: Summary of Forced Degradation Studies (Hypothetical Data)
| Stress Condition | Duration | % this compound Remaining | No. of Degradation Products | Peak Area of Major Degradant (%) |
| 0.1 M HCl | 24 hrs | 92.5 | 1 | 4.8 |
| 0.1 M NaOH | 4 hrs | 81.2 | 2 | 12.3 (DP1), 3.1 (DP2) |
| 3% H₂O₂ | 24 hrs | 88.9 | 1 | 8.5 |
| Thermal (80°C, solid) | 72 hrs | 98.1 | 0 | - |
| Photolytic | 1.2 M lux hrs | 94.3 | 1 | 3.9 |
Table 2: Long-Term Stability Data Template (25°C ± 2°C / 60% RH ± 5% RH)
| Time Point (Months) | Assay (% of Initial) | Appearance | Total Degradation Products (%) |
| 0 | 100.0 | White to off-white powder | < 0.1 |
| 3 | - | Conforms | - |
| 6 | - | Conforms | - |
| 9 | - | Conforms | - |
| 12 | - | Conforms | - |
Associated Signaling Pathways
This compound's biological activities are likely mediated through modulation of key cellular signaling pathways, similar to other flavonoids.[5][6] The anti-inflammatory and antioxidant effects are particularly relevant.
Anti-inflammatory Signaling (Akt/NF-κB Pathway)
Inflammatory stimuli can activate the Akt pathway, which in turn leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Loureirin A has been shown to inhibit this pathway.[5] It is plausible that this compound acts similarly.
Caption: Potential Anti-inflammatory Action of this compound.
Antioxidant Signaling (Nrf2/ARE Pathway)
Under conditions of oxidative stress, the transcription factor Nrf2 dissociates from its inhibitor Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE), promoting the transcription of antioxidant enzymes. Many flavonoids are known to activate this protective pathway.[13]
Caption: Potential Antioxidant Action of this compound.
Conclusion
This technical guide provides a foundational framework for initiating the basic stability studies of this compound. By systematically applying the detailed protocols for forced degradation and developing a robust stability-indicating HPLC method, researchers can effectively characterize the stability profile of this promising natural compound. The resulting data will be indispensable for defining appropriate storage conditions, predicting shelf-life, and guiding future formulation development efforts, thereby paving the way for its potential clinical application.
References
- 1. This compound | 119425-91-1 | UEA42591 | Biosynth [biosynth.com]
- 2. scispace.com [scispace.com]
- 3. This compound | C16H16O5 | CID 13939318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Theoretical and Experimental Investigation of the Antioxidation Mechanism of Loureirin C by Radical Scavenging for Treatment of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Downregulating Akt/NF-κB signaling and its antioxidant activity with Loureirin A for alleviating the progression of osteoarthritis: In vitro and vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of Stability-Indicating RP-HPLC Method...: Ingenta Connect [ingentaconnect.com]
- 12. phcogj.com [phcogj.com]
- 13. mdpi.com [mdpi.com]
CAS number and molecular formula for Loureirin D
Introduction
Loureirin D is a dihydrochalcone, a type of natural phenol, isolated from Dracaena cochinchinensis, a plant species commonly known as dragon's blood tree.[1][2] This compound has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its chemical properties, and to lay the groundwork for understanding its biological activities and potential applications.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. The CAS number for this compound is 119425-91-1.[1][3][4][5][6] Its molecular formula is C16H16O5, and it has a molecular weight of approximately 288.30 g/mol .[1][3][4][5]
| Property | Value | Source |
| CAS Number | 119425-91-1 | [1][3][4][5][6] |
| Molecular Formula | C16H16O5 | [1][3][4][5] |
| Molecular Weight | 288.30 g/mol | [1] |
| Appearance | Solid powder | [3][6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| Storage | 2 years at -20°C (Powder), 2 weeks at 4°C in DMSO, 6 months at -80°C in DMSO | [1] |
Further Research and Development
The exploration of this compound's biological activities is an active area of research. Future investigations will likely focus on elucidating its mechanisms of action, identifying potential molecular targets, and evaluating its efficacy and safety in preclinical and clinical studies. The information provided in this guide serves as a foundational resource for professionals engaged in these endeavors.
To facilitate further investigation, a logical workflow for the initial stages of research is proposed below.
Initial research workflow for evaluating the bioactivity of this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|CAS 119425-91-1|DC Chemicals [dcchemicals.com]
- 3. This compound | CAS:119425-91-1 | Manufacturer ChemFaces [chemfaces.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 119425-91-1 | UEA42591 | Biosynth [biosynth.com]
- 6. This compound|119425-91-1|MSDS [dcchemicals.com]
Methodological & Application
Application Notes and Protocols: High-Yield Extraction and Purification of Loureirin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loureirin D is a dihydrochalcone, a type of natural phenolic compound, found in Dragon's Blood resin, a traditional medicine derived from plants of the Dracaena genus, particularly Dracaena cochinchinensis. Like other related compounds such as Loureirin A and B, this compound is investigated for its potential pharmacological activities, including anti-inflammatory and anticoagulant effects. These properties make it a compound of interest for drug discovery and development. This document provides detailed protocols for the high-yield extraction and purification of this compound, intended for research and development purposes.
High-Yield Extraction Protocol: Ultrasonic-Assisted Extraction (UAE)
Ultrasonic-assisted extraction is an efficient method for obtaining dihydrochalcones like this compound from plant resins. The high-frequency sound waves create cavitation bubbles in the solvent, leading to better cell wall disruption and enhanced mass transfer, which significantly improves extraction yield and reduces extraction time compared to conventional methods.
2.1. Materials and Equipment
-
Dragon's Blood Resin (powdered)
-
Methanol (HPLC grade) or Ethanol (95%)
-
Ultrasonic bath or probe sonicator
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Beakers and flasks
-
Analytical balance
2.2. Experimental Protocol
-
Sample Preparation: Grind the Dragon's Blood resin into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
Solvent Addition: Weigh a precise amount of the powdered resin and place it in an extraction vessel. Add the extraction solvent (methanol or 95% ethanol) at a specific solvent-to-solid ratio. A common starting point is a ratio of 10:1 to 30:1 (mL/g).
-
Ultrasonic Extraction: Place the extraction vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture. Perform the extraction according to the optimized parameters. Based on studies of similar flavonoids, the following parameters are recommended as a starting point for optimization.[1][2]
-
Filtration: After extraction, separate the extract from the solid residue by vacuum filtration through filter paper. Wash the residue with a small volume of the extraction solvent to recover any remaining this compound.
-
Solvent Evaporation: Concentrate the collected filtrate using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain the crude extract.
-
Drying and Weighing: Dry the crude extract under vacuum to a constant weight. Calculate the extraction yield as follows: Yield (%) = (Weight of crude extract / Weight of initial resin powder) x 100
Purification Protocol
A two-step purification process involving macroporous resin chromatography followed by preparative high-performance liquid chromatography (prep-HPLC) is recommended for obtaining high-purity this compound.
3.1. Step 1: Macroporous Resin Chromatography (MRC)
MRC is an effective technique for the initial purification and enrichment of flavonoids from crude extracts. The separation is based on the principle of adsorption, where the target molecules are reversibly adsorbed onto the resin and then eluted with a suitable solvent.
3.1.1. Materials and Equipment
-
Crude this compound extract
-
Macroporous adsorption resin (e.g., HPD-100, AB-8, or XAD-7)
-
Glass chromatography column
-
Ethanol (various concentrations: 30%, 50%, 70%, 95%)
-
Deionized water
-
Peristaltic pump
-
Fraction collector
3.1.2. Experimental Protocol
-
Resin Pre-treatment: Swell and clean the macroporous resin by soaking it in 95% ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected.
-
Column Packing: Pack the pre-treated resin into a glass column to form a uniform bed.
-
Sample Loading: Dissolve the crude extract in a small amount of the initial mobile phase (e.g., deionized water or low-concentration ethanol) and load it onto the column at a controlled flow rate.
-
Washing: Wash the column with deionized water to remove impurities such as sugars and other highly polar compounds.
-
Elution: Elute the adsorbed compounds with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol). Collect fractions of the eluate using a fraction collector.
-
Fraction Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
Pooling and Concentration: Pool the fractions rich in this compound and concentrate them using a rotary evaporator to obtain an enriched extract.
3.2. Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC is a high-resolution technique used for the final purification of the target compound to a high degree of purity.
3.2.1. Materials and Equipment
-
Enriched this compound extract from MRC
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 20 mm, 5 µm)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade) with 0.1% formic acid or acetic acid
-
Syringe filters (0.45 µm)
3.2.2. Experimental Protocol
-
Sample Preparation: Dissolve the enriched extract in the mobile phase and filter it through a 0.45 µm syringe filter before injection.
-
Method Development: Develop and optimize the separation method on an analytical HPLC system first to determine the ideal mobile phase composition and gradient. A common mobile phase for related compounds is a gradient of acetonitrile and water (with 0.1% acid).[1]
-
Preparative Separation: Scale up the optimized analytical method to the preparative HPLC system. Inject the sample onto the preparative column and run the separation.
-
Fraction Collection: Collect the peaks corresponding to this compound based on the retention time determined during analytical HPLC, using a fraction collector.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Solvent Removal and Lyophilization: Pool the pure fractions and remove the organic solvent using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain pure, solid this compound.
Quantitative Data Summary
The following tables provide recommended starting parameters for the extraction and purification of this compound. These parameters are based on studies of similar dihydrochalcones and flavonoids and should be optimized for specific experimental conditions.
Table 1: Recommended Parameters for Ultrasonic-Assisted Extraction
| Parameter | Recommended Range |
| Solvent | Methanol or 95% Ethanol |
| Solvent-to-Solid Ratio | 10:1 - 30:1 (mL/g) |
| Ultrasonic Power | 100 - 300 W |
| Extraction Temperature | 40 - 60 °C |
| Extraction Time | 20 - 60 min |
Table 2: Characteristics of Recommended Macroporous Resins
| Resin Type | Polarity | Surface Area (m²/g) | Average Pore Diameter (Å) |
| HPD-100 | Non-polar | 500 - 550 | 85 - 95 |
| AB-8 | Weakly polar | 480 - 520 | 130 - 140 |
| XAD-7 | Moderately polar | 450 | 90 |
Table 3: Recommended Starting Conditions for Preparative HPLC
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 x 20 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized based on analytical separation |
| Flow Rate | 10 - 20 mL/min |
| Detection Wavelength | ~280 nm |
| Column Temperature | 25 - 35 °C |
Biological Activity and Signaling Pathways
This compound, like other flavonoids from Dragon's Blood, is reported to possess anti-inflammatory and anticoagulant properties. The underlying mechanisms are believed to involve the modulation of key signaling pathways.
5.1. Anti-Inflammatory Activity
The anti-inflammatory effects of related compounds like Loureirin A have been shown to be mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and Akt (Protein Kinase B) signaling pathways.[3] These pathways are central regulators of the inflammatory response. Inhibition of these pathways leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-6.
5.2. Anticoagulant Activity
The traditional use of Dragon's Blood for promoting blood circulation suggests effects on the coagulation system. Flavonoids can interfere with the coagulation cascade at various points, such as by inhibiting the activity of thrombin or other clotting factors, or by affecting platelet aggregation.[4] The PI3K/Akt signaling pathway is also implicated in platelet activation, and its inhibition by compounds like Loureirin A can lead to reduced platelet aggregation.[4]
Visualizations
6.1. Experimental Workflow
Caption: Experimental workflow for the extraction and purification of this compound.
6.2. NF-κB Signaling Pathway Inhibition
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Downregulating Akt/NF-κB signaling and its antioxidant activity with Loureirin A for alleviating the progression of osteoarthritis: In vitro and vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiplatelet activity of loureirin A by attenuating Akt phosphorylation: In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Loureirin D using a Validated HPLC-UV Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Loureirin D, a bioactive flavonoid compound found in Dragon's Blood resin (Daemonorops draco). The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and acidified water, coupled with UV detection. This protocol has been developed based on established methods for analogous compounds, Loureirin A and B, and provides excellent linearity, accuracy, and precision, making it suitable for routine quality control and research applications in pharmacology and drug development.
Introduction
This compound is a flavonoid extracted from Dragon's Blood, a traditional medicine known for its anti-inflammatory and anticoagulant properties.[1] As interest in the therapeutic potential of individual phytocompounds grows, the need for accurate and validated analytical methods for their quantification is critical. This document provides a detailed protocol for the determination of this compound in various samples using HPLC with UV detection, a widely accessible and reliable analytical technique.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector (DAD).
-
Column: Kromasil 100-5C18, 4.6 x 200 mm, 5 µm (or equivalent C18 column).
-
Solvents: HPLC grade acetonitrile, methanol, and water. Acetic acid, analytical grade.
-
Standards: this compound reference standard (purity ≥98%).
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Condition |
| Column | Kromasil 100-5C18 (4.6 x 200 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Acetic Acid in Water (37:63, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Run Time | Approximately 30 minutes |
Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Plant Resin)
-
Extraction: Accurately weigh 100 mg of powdered Dragon's Blood resin into a 50 mL centrifuge tube. Add 25 mL of methanol.
-
Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
Method Validation Summary
The HPLC-UV method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to the International Council for Harmonisation (ICH) guidelines. The validation parameters, adapted from studies on the structurally similar Loureirin A and B, are summarized in Table 2.[2][3]
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Concentration Range | 1 - 100 µg/mL |
| Accuracy (Recovery %) | 98.0% - 102.0% |
| Precision (RSD %) | |
| - Intra-day | < 1.5% |
| - Inter-day | < 2.0% |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Experimental and Logical Diagrams
Caption: Experimental workflow for the quantification of this compound.
Caption: Inhibition of inflammatory signaling pathways by this compound.
Discussion
The developed HPLC-UV method provides a straightforward and effective means for the quantification of this compound. The use of a C18 column with a common mobile phase composition ensures good separation and peak shape. The detection wavelength of 280 nm is suitable for flavonoids and provides adequate sensitivity for typical concentration ranges found in plant extracts. The validation data, inferred from closely related compounds, demonstrates that the method is reliable and reproducible.[2]
Pharmacological studies on related compounds, Loureirin A and B, have elucidated their mechanism of action, which is likely shared by this compound due to structural similarity. These compounds have been shown to inhibit key inflammatory signaling pathways. Specifically, they suppress the Mitogen-Activated Protein Kinase (MAPK) pathway by down-regulating the phosphorylation of ERK, JNK, and p38.[1] Furthermore, Loureirin A has been demonstrated to inhibit the phosphorylation of AKT, which in turn prevents the nuclear translocation of NF-κB, a critical transcription factor for the expression of pro-inflammatory genes.[4] This dual inhibition of major inflammatory cascades highlights the therapeutic potential of this compound.
Conclusion
This application note provides a comprehensive and validated HPLC-UV method for the quantification of this compound. The protocol is robust, accurate, and precise, making it a valuable tool for researchers in natural product chemistry, pharmacology, and drug development. The elucidation of its inhibitory action on the MAPK and NF-κB signaling pathways provides a strong basis for further investigation into its therapeutic applications.
References
- 1. Targeting MAPK Signaling: Loureirins A and B from Dracaena Loureiri Inhibit Epithelial–Mesenchymal Transition and Invasion in Non-Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. jocpr.com [jocpr.com]
- 4. Downregulating Akt/NF-κB signaling and its antioxidant activity with Loureirin A for alleviating the progression of osteoarthritis: In vitro and vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Protocol for the Quantitative Determination of Loureirin D in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Loureirin D in human plasma. This compound, a dihydrochalcone found in the traditional medicine "Dragon's Blood," has garnered significant interest for its potential pharmacological activities. This protocol provides researchers, scientists, and drug development professionals with a comprehensive methodology for pharmacokinetic and pharmacodynamic studies of this compound. The method utilizes protein precipitation for sample cleanup, followed by reversed-phase chromatographic separation and detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The protocol has been developed based on established methods for flavonoid quantification and the known physicochemical properties of dihydrochalcones.
Introduction
This compound is a bioactive dihydrochalcone isolated from Dracaena cochinchinensis, the plant source of the traditional medicinal resin known as "Dragon's Blood." Preliminary studies suggest that this compound possesses various biological activities, making it a compound of interest for further pharmacological investigation. To support preclinical and clinical research, a reliable and validated bioanalytical method for the quantification of this compound in biological matrices is essential. This application note describes a detailed protocol for the determination of this compound in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.
Physicochemical Properties of this compound
-
Chemical Formula: C₁₆H₁₆O₅
-
Molecular Weight: 288.29 g/mol
-
Chemical Structure: 3-(2,4-dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one
Experimental Protocol
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Naringenin (Internal Standard, IS) (≥98% purity)
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (≥98%)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Stock and Working Solutions Preparation
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Internal Standard (Naringenin) Stock Solution (1 mg/mL): Accurately weigh 1 mg of naringenin and dissolve it in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples at desired concentrations. Prepare a working solution of the internal standard at a concentration of 100 ng/mL in methanol.
Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples to room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL naringenin internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0-1.0 min: 20% B
-
1.0-5.0 min: 20% to 80% B
-
5.0-6.0 min: 80% B
-
6.0-6.1 min: 80% to 20% B
-
6.1-8.0 min: 20% B (re-equilibration)
-
Tandem Mass Spectrometry (MS/MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
Ion Source Parameters:
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
Data Presentation
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 287.1 | 135.0 | 100 | 25 |
| This compound (Qualifier) | 287.1 | 119.0 | 100 | 30 |
| Naringenin (IS) | 271.1 | 151.0 | 100 | 20 |
Note: The specific collision energies should be optimized for the instrument in use.
Table 2: Method Validation Parameters (Representative Data)
| Parameter | This compound |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Experimental Workflow Visualization
Caption: Workflow for the LC-MS/MS analysis of this compound in plasma.
Discussion
This application note provides a starting point for the quantitative analysis of this compound in human plasma. The protein precipitation method described is simple, fast, and provides good recovery for flavonoids. The use of a C18 column with a gradient elution of acetonitrile and water with formic acid is a standard and effective approach for the separation of such compounds.
The selection of naringenin as an internal standard is based on its structural similarity to this compound (both are flavonoids) and its commercial availability. A stable isotope-labeled internal standard for this compound would be the ideal choice to account for matrix effects and ionization variability, but in its absence, naringenin is a suitable alternative.
The proposed MRM transitions for this compound are based on the common fragmentation patterns of dihydrochalcones, which often involve cleavage of the C-ring. The user should verify and optimize these transitions on their specific mass spectrometer for optimal sensitivity and specificity.
Conclusion
The described LC-MS/MS method offers a sensitive and selective approach for the quantification of this compound in human plasma. This protocol is well-suited for researchers in pharmacology and drug development who require a reliable method for studying the pharmacokinetics of this promising natural product. The provided workflow and parameters should be validated in the end-user's laboratory to ensure compliance with relevant regulatory guidelines.
Application Notes and Protocols for the Synthesis and SAR Studies of Loureirin D Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Loureirin D analogues and the subsequent evaluation of their structure-activity relationships (SAR) as potential therapeutic agents. The methodologies outlined herein are based on established chemical syntheses and biological assays, with a focus on anticancer applications.
Introduction
This compound, a dihydrochalcone found in Dragon's Blood resin, has garnered interest for its diverse biological activities. Structure-activity relationship (SAR) studies of this compound analogues are crucial for optimizing their therapeutic potential. This document details the synthesis of a series of chalcone and dihydrochalcone analogues of this compound and outlines the protocols for assessing their cytotoxic effects and understanding their mechanism of action, particularly in the context of colorectal cancer.
Quantitative Data Summary for SAR Studies
The following table summarizes the cytotoxic activity (IC50 values) of synthesized this compound analogues (chalcones 3a-m and dihydrochalcones 4a-m ) against human colorectal carcinoma (HCT116), human breast adenocarcinoma (MCF7), and normal human fetal lung fibroblast (HFL1) cell lines. This data is essential for discerning the structure-activity relationships.
| Compound | R | IC50 (μM) vs. HCT116[1] | IC50 (μM) vs. MCF7 | IC50 (μM) vs. HFL1 |
| 3a | H | >40 | >40 | >40 |
| 3b | 2-F | 22.3 | >40 | >40 |
| 3c | 3-F | 15.8 | 25.1 | >40 |
| 3d | 4-F | 8.4[1] | 12.6 | >40 |
| 3e | 2-Cl | 19.5 | 31.6 | >40 |
| 3f | 3-Cl | 13.8 | 20.9 | >40 |
| 3g | 4-Cl | 9.1 | 14.5 | >40 |
| 3h | 2-Br | 16.2 | 28.8 | >40 |
| 3i | 3-Br | 11.5 | 19.7 | >40 |
| 3j | 4-Br | 8.8 | 13.2 | >40 |
| 3k | 4-CH3 | 12.9 | 22.4 | >40 |
| 3l | 4-OCH3 | 10.7 | 18.6 | >40 |
| 3m | 4-NO2 | 7.9 | 11.3 | >40 |
| 4a | H | >40 | >40 | >40 |
| 4b | 2-F | >40 | >40 | >40 |
| 4c | 3-F | 17.9[1] | 28.2 | >40 |
| 4d | 4-F | 21.4 | 35.5 | >40 |
| 4e | 2-Cl | >40 | >40 | >40 |
| 4f | 3-Cl | 20.1 | 30.9 | >40 |
| 4g | 4-Cl | 18.8 | 29.5 | >40 |
| 4h | 2-Br | >40 | >40 | >40 |
| 4i | 3-Br | 19.3 | 30.1 | >40 |
| 4j | 4-Br | 18.2 | 28.8 | >40 |
| 4k | 4-CH3 | 25.1 | >40 | >40 |
| 4l | 4-OCH3 | 22.9 | 38.0 | >40 |
| 4m | 4-NO2 | 16.5 | 25.7 | >40 |
| Cisplatin | - | 14.4[1] | - | - |
SAR Insights:
-
The presence of an α,β-unsaturated ketone in the chalcone series (compounds 3a-m ) appears crucial for their anticancer activity compared to the saturated ketone in the dihydrochalcone series (compounds 4a-m ).[1]
-
Electron-withdrawing groups at the para-position of the B-ring in the chalcone series (e.g., 3d , 3g , 3j , 3m ) generally lead to higher cytotoxicity.
-
Compound 3d (4-fluoro substitution) and 4c (3-fluoro substitution) exhibited notable selective anticancer activity against the HCT116 cell line.[1]
Experimental Protocols
Synthesis of this compound Analogues
The synthesis of this compound analogues is a two-step process involving a Claisen-Schmidt condensation to form chalcones, followed by a selective reduction to yield dihydrochalcones.
This protocol describes the base-catalyzed condensation of an appropriate acetophenone with a substituted benzaldehyde.
Materials:
-
Substituted acetophenone
-
Substituted benzaldehyde
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Stirring apparatus
-
Round-bottom flask
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve the substituted acetophenone (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Prepare a solution of KOH or NaOH in ethanol and add it dropwise to the stirred solution of the carbonyl compounds at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the crude product with cold water until the washings are neutral.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the purified product.
-
Characterize the synthesized chalcones using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
This protocol describes the selective reduction of the carbon-carbon double bond of the synthesized chalcones.
Materials:
-
Synthesized chalcone
-
Methanol or Ethanol
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen source (e.g., hydrogen gas balloon or a hydrogen generator)
-
Stirring apparatus
-
Round-bottom flask
-
Filtration apparatus (e.g., Celite bed)
Procedure:
-
Dissolve the chalcone (1 equivalent) in methanol or ethanol in a round-bottom flask.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Flush the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature for 6-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude dihydrochalcone.
-
Purify the product by column chromatography or recrystallization if necessary.
-
Characterize the synthesized dihydrochalcones using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Biological Evaluation Protocols
-
Cell Lines: HCT116 (human colorectal carcinoma), MCF7 (human breast adenocarcinoma), and HFL1 (normal human fetal lung fibroblast) cells.
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
This assay determines the concentration at which the synthesized compounds inhibit cell growth by 50% (IC50).
Materials:
-
Cultured cells
-
Synthesized this compound analogues (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should be less than 0.1%.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., cisplatin).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
This protocol is used to determine the effect of the active compounds on the cell cycle distribution.
Materials:
-
HCT116 cells
-
Active this compound analogue
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed HCT116 cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Testing Loureirin D Bioactivity
Introduction
Loureirin D is a dihydrochalcone compound, a class of flavonoids that have garnered significant interest for their potential therapeutic properties. While research on this compound is emerging, related compounds such as Loureirin A and B have demonstrated notable bioactivities, including anti-cancer, anti-inflammatory, and antioxidant effects. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the bioactivity of this compound in various cell culture models. The protocols outlined below are based on established methodologies for analogous compounds and can be adapted for the specific research focus.
I. Anti-Cancer Activity
Loureirin analogues have shown promise in inhibiting cancer cell proliferation, migration, and invasion. The following protocols are designed to assess the anti-cancer potential of this compound.
1. Cell Lines and Culture Conditions
A panel of cancer cell lines should be selected based on the research hypothesis. Commonly used cell lines for screening anti-cancer compounds include:
-
Breast Cancer: MCF-7[4]
Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO₂.
2. Cytotoxicity Assays
To determine the effect of this compound on cell viability, several colorimetric and fluorometric assays can be employed.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells.
-
SRB (Sulphorhodamine B) Assay: This assay is based on the measurement of cellular protein content.
-
Resazurin Reduction Assay: This fluorometric assay measures cell viability and can distinguish between cytotoxic and cytostatic effects[7][8].
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h |
| A549 | 25.6 |
| HCT116 | 18.2 |
| A375 | 32.8 |
| MCF-7 | 45.1 |
3. Cell Migration and Invasion Assays
-
Wound-Healing (Scratch) Assay: This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.
-
Transwell Invasion Assay: This assay measures the ability of cells to invade through a basement membrane matrix (e.g., Matrigel).
Experimental Protocol: Wound-Healing Assay
-
Cell Seeding: Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Scratch Creation: Create a uniform scratch in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells with PBS and replace the medium with fresh medium containing different concentrations of this compound.
-
Image Acquisition: Capture images of the scratch at 0h and subsequent time points (e.g., 24h, 48h).
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure.
4. Signaling Pathway Analysis
Western blotting can be used to investigate the effect of this compound on key signaling pathways involved in cancer progression. Studies on related compounds suggest that this compound may modulate the following pathways:
-
MAPK Signaling Pathway: Loureirin A and B have been shown to suppress the phosphorylation of ERK, JNK, and p38 in NSCLC cells[1][2].
-
WNT and AKT/mTOR Signaling Pathways: Loureirin A has been found to inhibit the migration and invasion of melanoma cells by modulating these pathways[5][6].
-
p53 Signaling Pathway: Analogues of Loureirin have been shown to up-regulate genes associated with the p53 signaling pathway in colorectal cancer cells[4].
Experimental Workflow: Anti-Cancer Activity of this compound
Caption: Workflow for investigating the anti-cancer properties of this compound.
Signaling Pathway: MAPK Inhibition by this compound
References
- 1. Targeting MAPK Signaling: Loureirins A and B from Dracaena Loureiri Inhibit Epithelial–Mesenchymal Transition and Invasion in Non-Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Loureirin analogues with colorectal cancer suppressive activity via regulating cell cycle and Fas death receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Loureirin analogues with colorectal cancer suppressive activity via regulating cell cycle and Fas death receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Loureirin A Promotes Cell Differentiation and Suppresses Migration and Invasion of Melanoma Cells via WNT and AKT/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Resazurin Reduction Assay Can Distinguish Cytotoxic from Cytostatic Compounds in Spheroid Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Anti-inflammatory Assay for Loureirin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loureirin D, a flavonoid compound isolated from Dragon's Blood resin, has garnered interest for its potential therapeutic properties. This document provides detailed application notes and protocols for investigating the in vitro anti-inflammatory effects of this compound. The assays described herein are designed to assess the compound's ability to modulate key inflammatory pathways and mediators in a controlled laboratory setting. The primary model system utilized is lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a widely accepted model for studying inflammation.
The protocols provided cover the assessment of cell viability, the measurement of critical inflammatory markers such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), and the investigation of the underlying molecular mechanisms involving the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the current literature, the following tables present representative data from studies on its close structural analogs, Loureirin A and B. This data is intended to be illustrative of the expected outcomes and to provide a framework for the analysis of experimental results obtained with this compound.
Table 1: Inhibitory Effects of Loureirin Analogs on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | NO Inhibition (%) | IC₅₀ (µM) |
| Loureirin A | 10 | 45.2 ± 3.8 | ~15 |
| 20 | 78.1 ± 5.2 | ||
| 40 | 92.5 ± 4.1 | ||
| Loureirin B | 10 | 51.7 ± 4.5 | ~12 |
| 20 | 85.3 ± 6.1 | ||
| 40 | 95.8 ± 3.9 |
Table 2: Inhibitory Effects of Loureirin Analogs on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Cytokine | Concentration (µM) | Inhibition (%) | IC₅₀ (µM) |
| Loureirin A | TNF-α | 10 | 38.9 ± 3.1 | ~18 |
| 20 | 69.4 ± 5.5 | |||
| 40 | 85.1 ± 6.3 | |||
| IL-6 | 10 | 42.1 ± 4.0 | ~16 | |
| 20 | 75.8 ± 6.2 | |||
| 40 | 90.3 ± 5.7 | |||
| Loureirin B | TNF-α | 10 | 44.6 ± 3.9 | ~14 |
| 20 | 77.2 ± 5.8 | |||
| 40 | 91.5 ± 4.9 | |||
| IL-6 | 10 | 48.3 ± 4.2 | ~13 | |
| 20 | 82.1 ± 6.5 | |||
| 40 | 94.6 ± 4.3 |
Experimental Protocols
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1-2 hours before stimulation with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Nitric Oxide (NO) Assay (Griess Assay)
Principle: Nitric oxide production is an indicator of inflammation. The Griess assay is a colorimetric method that detects nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.
Pro-inflammatory Cytokine Measurement (ELISA)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. For this application, sandwich ELISAs are used to measure the levels of TNF-α and IL-6 in the cell culture supernatant.
Protocol (General):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (TNF-α or IL-6) and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants (collected from cells treated with this compound and/or LPS) and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Wash the plate and add a substrate for the enzyme to induce a color change.
-
Stop the reaction and measure the absorbance at the appropriate wavelength. The concentration of the cytokine is determined by comparison to a standard curve.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
Principle: Western blotting is a technique used to detect specific proteins in a sample. This protocol is used to assess the effect of this compound on the phosphorylation of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, JNK, ERK) signaling pathways.
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and treat with this compound and LPS as described previously.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of p65, IκBα, p38, JNK, and ERK.
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
Visualization of Signaling Pathways and Workflows
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Caption: this compound's proposed inhibition of the NF-κB signaling pathway.
Caption: this compound's proposed inhibition of the MAPK signaling pathway.
Animal Models for Studying Loureirin D Pharmacokinetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loureirin D is a flavonoid compound of significant interest for its potential therapeutic properties. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for its development as a drug candidate. This document provides detailed application notes and protocols for conducting pharmacokinetic studies of this compound in preclinical animal models.
I. Selection of Animal Models
The most commonly used animal models for preliminary pharmacokinetic screening of flavonoids are rats and mice.
-
Rats (Sprague-Dawley or Wistar): Rats are a preferred model due to their larger size, which facilitates serial blood sampling. Their metabolic pathways for xenobiotics are also well-characterized. They are suitable for oral and intravenous administration studies to determine key parameters like bioavailability.
-
Mice (C57BL/6 or BALB/c): Mice are often used in early-stage drug discovery due to their cost-effectiveness and the availability of various transgenic strains. While serial blood sampling can be more challenging, they are valuable for tissue distribution and efficacy studies.
II. Experimental Protocols
A. Protocol for Oral Pharmacokinetic Study in Rats
This protocol outlines the steps for a single-dose oral pharmacokinetic study of a Loureirin compound in rats.
1. Animal Preparation:
- Species: Male Sprague-Dawley rats (200-250 g).
- Acclimatization: Acclimatize animals for at least one week before the experiment with a 12-hour light/dark cycle and free access to standard chow and water.
- Fasting: Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.
2. Dosing:
- Test Compound: this compound (or a surrogate like Loureirin B).
- Vehicle: Prepare a suspension or solution of the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium, or a solution containing DMSO, PEG400, and saline). The final concentration of DMSO should be kept low.
- Administration: Administer the compound via oral gavage at a specific dose. For flavonoids, doses can range from 5 mg/kg to 50 mg/kg.[1]
3. Sample Collection:
- Blood Sampling: Collect blood samples (approximately 0.3-0.5 mL) from the jugular or saphenous vein into heparinized tubes at predetermined time points.[1] Suggested time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
- Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
- Storage: Store the plasma samples at -80°C until analysis.
4. Bioanalytical Method (LC-MS/MS):
- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is recommended for its sensitivity and selectivity.[2]
- Sample Preparation:
- Thaw plasma samples on ice.
- To 100 µL of plasma, add an internal standard (e.g., buspirone or a structurally similar compound not present in the sample).[2]
- Precipitate proteins by adding a solvent like methanol or acetonitrile.
- Vortex the mixture and centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
- Chromatographic and Mass Spectrometric Conditions: These need to be optimized for this compound. Based on methods for similar compounds, the following can be used as a starting point[2][3]:
- Column: A C18 column (e.g., Agilent XDB C18, 50 mm x 4.6 mm, 5 µm).[2]
- Mobile Phase: A gradient of methanol (containing 0.1% formic acid) and water (containing 0.1% formic acid).[2]
- Flow Rate: 0.4 mL/min.[2]
- Ionization Mode: Electrospray ionization (ESI), likely in positive or negative mode depending on the compound's properties.
- Detection: Multiple Reaction Monitoring (MRM) mode for specific and sensitive quantification.[3]
5. Data Analysis:
- Calculate the concentration of the analyte in each sample using a calibration curve.
- Use non-compartmental analysis to determine the key pharmacokinetic parameters: Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), t1/2 (half-life), and clearance.
III. Data Presentation
The following tables summarize pharmacokinetic data for Loureirin B from the literature, which can serve as an example for presenting data for this compound.
Table 1: Pharmacokinetic Parameters of Loureirin B in Rats after Oral Administration
| Parameter | Value | Units | Reference |
| Administration | Oral gavage of Longxuejie (16 g/kg) | - | [2] |
| Tmax | 0.8 | h | [2] |
| Cmax | 7.99 | µg/L | [2] |
| t1/2 | 1.94 | h | [2] |
| AUC(0-T) | 22.21 | µg·h/L | [2] |
| Administration | Oral gavage of LB-loaded NLs (5 mg/kg) | - | [1] |
| Cmax | 3.247 ± 0.631 | ng/mL | [1] |
| t1/2 | 14.765 ± 10.780 | min | [1] |
| AUC | 2.957 ± 0.201 | ng·h/mL | [1] |
Note: The significant differences in parameters are likely due to the different formulations and doses administered (a crude extract vs. nanoliposomes).
Table 2: Excretion of Loureirin A and B in Rats after Oral Administration of Longxuejie (10.6 g/kg) [4]
| Excretion Route | Compound | Cumulative Amount (µg) | Time Period (h) |
| Urine | Loureirin A | 2.94 ± 0.81 | 72 |
| Loureirin B | 0.36 ± 0.16 | 72 | |
| Feces | Loureirin A | 5.35% of total dose | 60 |
| Loureirin B | 5.46% of total dose | 60 | |
| Bile | Loureirin A | 4.49 ± 0.98 | 36 |
| Loureirin B | 5.11 ± 0.83 | 36 |
IV. Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a pharmacokinetic study in an animal model.
Caption: Workflow for a typical oral pharmacokinetic study in rats.
V. Potential Metabolic Pathways
Flavonoids like this compound are known to undergo extensive metabolism, primarily through glucuronidation and sulfation in the liver and intestines. The parent compound and its metabolites are then excreted in urine and feces. While specific pathways for this compound are yet to be elucidated, a general metabolic scheme is presented below.
Caption: Generalized metabolic pathway for flavonoids in vivo.
VI. Conclusion
These application notes and protocols provide a framework for conducting pharmacokinetic studies of this compound in animal models. It is imperative to perform initial analytical method development and validation specific to this compound. The provided data on Loureirin B can be used as a preliminary guide for experimental design and expected outcomes. Careful and systematic evaluation of the ADME properties of this compound will be fundamental to its progression as a potential therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A sensitive LC-MS/MS method to quantify loureirin B in rat plasma with application to preclinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An HPLC-ESI-MS method for analysis of loureirin A and B in dragon's blood and application in pharmacokinetics and tissue distribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of loureirin A and loureirin B in rat urine, feces, and bile by HPLC-MS/MS method and its application to excretion study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Loureirin D as a Standard in Phytochemical Analysis
Introduction
Loureirin D is a dihydrochalcone, a type of natural phenolic compound, identified in Dracaena cochinchinensis, a plant source for the traditional medicinal resin known as "Dragon's Blood".[1] Structurally similar to the more extensively studied Loureirin A and Loureirin B, this compound (C₁₆H₁₆O₅) is a valuable candidate for phytochemical analysis, quality control of herbal products, and pharmacological research.[1][2] While specific literature on this compound is limited, its close relation to other loureirins allows for the adaptation of established analytical methods.[3][4]
This document provides detailed application notes and protocols for the use of this compound as an analytical standard. The methodologies are based on proven techniques for the quantification of analogous compounds, Loureirin A and B, and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Application Note 1: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the use of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the quantification of this compound in plant extracts and derived products. The method is adapted from validated procedures for Loureirin A and B.[3][5]
Experimental Protocol
1. Standard Preparation:
- Accurately weigh and dissolve this compound standard in HPLC-grade methanol to prepare a stock solution (e.g., 100 µg/mL).
- Serially dilute the stock solution with methanol to prepare a series of working standards for the calibration curve (e.g., 1, 5, 10, 25, 50, 75 µg/mL).
- Store all solutions at 4°C in the dark.[3]
2. Sample Preparation (from "Dragon's Blood" Capsules/Resin):
- Transfer the powdered content of a capsule or a known weight of resin into a volumetric flask.
- Add methanol and perform ultrasonic extraction for 30 minutes.[3][6]
- Cool the solution to room temperature and add methanol to the mark.
- Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.
3. Chromatographic Conditions:
- HPLC System: Agilent 1260 series or equivalent.
- Column: C18 reverse-phase column (e.g., Kromasil C18, 5 µm, 4.6 × 200 mm).[3][5]
- Mobile Phase: Acetonitrile : 0.1% Acetic Acid in Water (37:63, v/v).[3][6]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 280 nm.[3][5]
- Injection Volume: 10 µL.
Data Presentation: Method Performance (Based on Loureirin A & B)
The following table summarizes typical validation parameters for the HPLC method, as established for Loureirin A and B, which can be expected for this compound analysis.
| Parameter | Loureirin A | Loureirin B | Reference |
| Linearity Range | 0.1 - 25.0 µg/mL | 0.04 - 25.0 µg/mL | [3] |
| Correlation Coeff. (r²) | > 0.999 | > 0.999 | [3][5] |
| Recovery | 98.07% - 101.29% | 98.07% - 101.29% | [3][5] |
| Precision (RSD%) | 0.29% - 0.45% | 0.29% - 0.45% | [3][5] |
Visualization: HPLC Analysis Workflow
Caption: General workflow for the quantification of this compound using RP-HPLC.
Application Note 2: High-Sensitivity Analysis by UPLC-MS/MS
For pharmacokinetic studies or the detection of trace amounts of this compound in complex biological matrices (e.g., plasma, urine, bile), a more sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is required.[4][7]
Experimental Protocol
1. Standard and Sample Preparation:
- Prepare stock and working standards of this compound in methanol as described in the HPLC protocol.
- For biological samples (e.g., rat plasma), perform protein precipitation by adding 3 volumes of cold acetonitrile or ethyl acetate, vortexing, and centrifuging to pellet the protein.[8]
- Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the initial mobile phase for analysis.[9]
2. UPLC-MS/MS Conditions:
- UPLC System: Waters ACQUITY UPLC or equivalent.[10]
- Column: UPLC BEH C18 (e.g., 2.1 × 50 mm, 1.7 µm).[11]
- Mobile Phase:
- A: Water with 0.1% Formic Acid
- B: Acetonitrile with 0.1% Formic Acid
- Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the compound, followed by a wash and re-equilibration step.
- Flow Rate: 0.4 mL/min.[4][7]
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
- Ionization: Electrospray Ionization (ESI), negative mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
3. Proposed MRM Transitions for this compound:
- Parent Ion (Q1): m/z 287.1 (corresponding to [M-H]⁻).[1]
- Product Ions (Q3):
- Quantifier: m/z 139.0
- Qualifier: m/z 147.0 (Note: These transitions are proposed based on the known molecular weight and common fragmentation patterns of dihydrochalcones. They must be confirmed experimentally by infusing a pure standard of this compound into the mass spectrometer.)
Data Presentation: Method Performance (Based on Loureirin A & B)
This table shows the performance of UPLC-MS/MS methods for Loureirin A and B, indicating the high sensitivity achievable.
| Parameter | Loureirin A | Loureirin B | Reference |
| Matrix | Rat Plasma, Urine, Bile | Rat Plasma, Urine, Bile | [7][8] |
| Linearity Range | 1.0 - 5000 ng/mL | 0.08 - 500 ng/mL | [7] |
| LLOQ | 5 ng/mL (Plasma) | 0.08 ng/mL (Plasma) | [4][8] |
Visualization: UPLC-MS/MS Pharmacokinetics Workflow
Caption: Workflow for a pharmacokinetic study of this compound using UPLC-MS/MS.
Application Note 3: Investigating Biological Activity - Signaling Pathways
While the specific bioactivity of this compound is an emerging area of research, the mechanisms of Loureirin A and B can guide initial investigations. These compounds are known to modulate key signaling pathways involved in inflammation and cancer metastasis, such as the MAPK and Akt/NF-κB pathways.[12][13]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and survival.[13][14] In cancer, its over-activation can promote metastasis. Loureirin A and B have been shown to inhibit the phosphorylation of key MAPK components (ERK, JNK, p38), thereby suppressing cancer cell migration and invasion.[13]
Caption: Proposed inhibition of the MAPK signaling pathway by this compound.
Akt/NF-κB Signaling Pathway
The Akt/NF-κB pathway is a central regulator of the inflammatory response.[12] Pro-inflammatory stimuli like IL-1β activate Akt, which leads to the activation and nuclear translocation of NF-κB, a transcription factor that upregulates inflammatory genes. Loureirin A has been shown to inhibit IL-1β-induced Akt phosphorylation, thereby suppressing the downstream inflammatory cascade.[12]
Caption: Proposed anti-inflammatory action of this compound via the Akt/NF-κB pathway.
References
- 1. This compound | C16H16O5 | CID 13939318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of Loureirin analogues with colorectal cancer suppressive activity via regulating cell cycle and Fas death receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. A sensitive LC-MS/MS method to quantify loureirin B in rat plasma with application to preclinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous quantification of loureirin A and loureirin B in rat urine, feces, and bile by HPLC-MS/MS method and its application to excretion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An HPLC-ESI-MS method for analysis of loureirin A and B in dragon's blood and application in pharmacokinetics and tissue distribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Integrated UPLC–MS/MS and UPLC–Q–TOF–MS/MS analysis to reveal pharmacokinetics, tissue distribution, metabolism, and excretion of sipeimine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of oleandrin and adynerin in rat plasma by UPLC–MS/MS and their pharmacokinetic study - Arabian Journal of Chemistry [arabjchem.org]
- 12. Downregulating Akt/NF-κB signaling and its antioxidant activity with Loureirin A for alleviating the progression of osteoarthritis: In vitro and vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting MAPK Signaling: Loureirins A and B from Dracaena Loureiri Inhibit Epithelial–Mesenchymal Transition and Invasion in Non-Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Loureirin D Tissue Distribution Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for analyzing the tissue distribution of Loureirin D, a bioactive flavonoid compound found in Dragon's Blood resin. The methodologies outlined below are based on established practices for similar compounds and are intended to guide researchers in designing and executing robust pharmacokinetic and tissue distribution studies.
Introduction
This compound is a flavonoid with recognized anti-inflammatory and anticoagulant properties.[1] Understanding its distribution within a biological system is crucial for elucidating its mechanism of action, identifying target tissues, and assessing potential toxicity. This document details the analytical methods for quantifying this compound in various biological matrices and provides a step-by-step protocol for conducting tissue distribution studies in a preclinical setting. The primary analytical technique described is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which offers high sensitivity and specificity for the quantification of small molecules in complex biological samples.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the tissue distribution of this compound in rats following oral administration. This data is provided as an illustrative example for comparative purposes and to guide data presentation. Actual experimental results will vary based on the specific study design, dosage, and animal model.
Table 1: Hypothetical Tissue Distribution of this compound in Rats
| Tissue | Cmax (ng/g) | Tmax (h) | AUC (0-t) (ng·h/g) |
| Liver | 150.8 ± 25.2 | 2.0 | 980.5 ± 150.7 |
| Kidney | 125.4 ± 18.9 | 2.0 | 815.2 ± 120.3 |
| Lung | 98.6 ± 15.1 | 1.5 | 640.9 ± 98.5 |
| Heart | 75.3 ± 11.8 | 2.0 | 490.0 ± 76.7 |
| Spleen | 60.1 ± 9.5 | 1.5 | 390.7 ± 61.8 |
| Brain | 15.2 ± 3.1 | 4.0 | 98.8 ± 20.2 |
| Colon | 180.5 ± 30.6 | 1.0 | 1173.3 ± 200.1 |
Data are presented as mean ± standard deviation (n=6). Cmax: Maximum Concentration; Tmax: Time to Maximum Concentration; AUC(0-t): Area Under the Curve from time 0 to the last measurement.
Experimental Protocols
Animal Study Protocol
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are used. Animals are acclimatized for at least one week before the experiment.
-
Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered orally via gavage at a predetermined dose (e.g., 50 mg/kg).
-
Sample Collection: At various time points post-administration (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours), animals are anesthetized, and blood samples are collected via cardiac puncture into heparinized tubes.
-
Tissue Harvesting: Immediately following blood collection, the animals are euthanized, and tissues of interest (liver, kidney, lung, heart, spleen, brain, and colon) are rapidly excised, rinsed with ice-cold saline, blotted dry, and weighed.[1]
-
Sample Storage: Plasma is separated from blood by centrifugation and, along with the tissue samples, is stored at -80°C until analysis.
Sample Preparation Protocol
-
Plasma Sample Preparation:
-
To 100 µL of plasma, add 20 µL of an internal standard (IS) solution (e.g., Diazepam, 100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes and then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the UPLC-MS/MS system.
-
-
Tissue Sample Preparation:
-
Weigh approximately 100 mg of each tissue and homogenize it in 500 µL of saline.
-
To 100 µL of the tissue homogenate, add 20 µL of the IS solution.
-
Add 400 µL of acetonitrile for protein precipitation.
-
Follow steps 1.3 to 1.5 from the plasma preparation protocol.
-
UPLC-MS/MS Analytical Protocol
-
Instrumentation: A UPLC system coupled with a triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive or Negative Electrospray Ionization (ESI), to be optimized for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS need to be determined by direct infusion.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound tissue distribution analysis.
Proposed Signaling Pathway of this compound
This compound is known for its anti-inflammatory and anticoagulant effects.[1] While the precise molecular targets are still under investigation, related compounds from Dracaena species have been shown to modulate key signaling pathways such as MAPK, AKT/mTOR, and WNT.[2][3][4] The following diagram illustrates a plausible signaling pathway for the anti-inflammatory actions of this compound.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
References
- 1. This compound | 119425-91-1 | UEA42591 | Biosynth [biosynth.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Targeting MAPK Signaling: Loureirins A and B from Dracaena Loureiri Inhibit Epithelial–Mesenchymal Transition and Invasion in Non-Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loureirin A Promotes Cell Differentiation and Suppresses Migration and Invasion of Melanoma Cells via WNT and AKT/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Loureirin D in Neuroprotective Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loureirin D is a dihydrochalcone, a type of phenolic compound, found in Dragon's Blood resin, a traditional medicine known for its diverse therapeutic properties, including neuroprotective effects. While direct and extensive research on the neuroprotective applications of this compound is currently limited, studies on its structural analogs, Loureirin B and Loureirin C, provide significant insights into its potential mechanisms and applications in neuroprotection. This document summarizes the available data on related compounds to infer the potential applications of this compound, provides detailed experimental protocols based on studies of its analogs, and visualizes key signaling pathways implicated in their neuroprotective actions.
Disclaimer: The following data and protocols are primarily based on studies of Loureirin B and Loureirin C due to the limited availability of specific research on this compound. Researchers should consider this when designing experiments for this compound.
Data Presentation: Neuroprotective Effects of Loureirin Analogs
The following tables summarize quantitative data from studies on Loureirin B and Loureirin C, which suggest potential neuroprotective activities for this compound.
Table 1: In Vitro Neuroprotective Effects of Loureirin B in an Oxygen-Glucose Deprivation (OGD) Model
| Cell Line | Insult | Loureirin B Concentration | Outcome Measure | Result | Reference |
| PC12 | 4h OGD | 10 μM | Akt phosphorylation | Increased | [1] |
| PC12 | 4h OGD | 10 μM | CREB phosphorylation | Increased | [1] |
| PC12 | 4h OGD | 10 μM | Nrf2 nuclear translocation | Increased | [1] |
| PC12 | 4h OGD | 1-10 μM | HO-1 expression | Dose-dependent increase | [1] |
Table 2: In Vitro Neuroprotective Effects of Loureirin C in an Ischemic Stroke Model
| Cell Line | Insult | Loureirin C Concentration | Outcome Measure | Result | Reference |
| SH-SY5Y | OGD/R | 1, 3, 5, 10, 15 μM | Cell Viability | Increased (IC50 = 4.942 μM) | [2] |
| SH-SY5Y | OGD/R | 5, 10 μM | Intracellular ROS | Decreased | [2] |
| SH-SY5Y | OGD/R | 1, 5, 10 μM | Mitochondrial ROS | Decreased | [2] |
Table 3: In Vivo Neuroprotective Effects of Loureirin C in a Rat Model of Ischemic Stroke (MCAO/R)
| Animal Model | Treatment | Outcome Measure | Result | Reference |
| Sprague-Dawley Rats | 7, 14, 28 mg/kg Loureirin C | Neurological Scores | Improved (p < 0.001) | [3] |
| Sprague-Dawley Rats | 7, 14, 28 mg/kg Loureirin C | Brain Water Content | Reduced (p < 0.001) | [3] |
| Sprague-Dawley Rats | 7, 14, 28 mg/kg Loureirin C | Cerebral Infarct Volume | Reduced (p = 0.001) | [3] |
| Sprague-Dawley Rats | 7, 14, 28 mg/kg Loureirin C | Microglial Activation | Inhibited (p < 0.001) | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the neuroprotective studies of Loureirin B and C. These protocols can be adapted for investigating this compound.
Protocol 1: In Vitro Oxygen-Glucose Deprivation (OGD) Model to Mimic Ischemic Injury
Objective: To induce ischemic-like injury in cultured neuronal cells to evaluate the neuroprotective effects of a compound.
Materials:
-
Neuronal cell line (e.g., PC12, SH-SY5Y)
-
Cell culture medium (e.g., DMEM)
-
Glucose-free DMEM
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hypoxia chamber (e.g., with 95% N2, 5% CO2)
-
This compound (or other test compounds)
-
Cell viability assay kit (e.g., MTT, LDH)
Procedure:
-
Cell Culture: Culture neuronal cells in complete medium in a standard incubator (37°C, 5% CO2).
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours) before inducing OGD.
-
OGD Induction:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Replace the medium with glucose-free DMEM.
-
Place the culture plates in a hypoxia chamber for a defined duration (e.g., 4-6 hours).
-
-
Reperfusion:
-
Remove the plates from the hypoxia chamber.
-
Replace the glucose-free medium with complete medium containing glucose.
-
Return the plates to the standard incubator for a reperfusion period (e.g., 22-24 hours).
-
-
Assessment of Neuroprotection:
-
Measure cell viability using an MTT or LDH assay according to the manufacturer's instructions.
-
Perform other relevant assays such as measurement of reactive oxygen species (ROS), apoptosis assays (e.g., TUNEL staining, caspase activity), and Western blotting for signaling proteins.
-
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins
Objective: To determine the effect of a compound on the expression and phosphorylation of key proteins in a signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Nrf2, anti-TLR4, anti-NF-κB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: In Vivo Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model in Rats
Objective: To induce focal cerebral ischemia in an animal model to evaluate the in vivo neuroprotective effects of a compound.
Materials:
-
Sprague-Dawley rats (or other suitable rodent model)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Nylon monofilament for occlusion
-
This compound (or other test compounds)
-
TTC (2,3,5-triphenyltetrazolium chloride) stain
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain its body temperature.
-
MCAO Surgery:
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Insert a nylon monofilament into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
-
Drug Administration: Administer this compound (e.g., via intragastric gavage) at specified doses and time points relative to the MCAO procedure.
-
Reperfusion: After a defined occlusion period (e.g., 1-2 hours), withdraw the monofilament to allow reperfusion.
-
Neurological Deficit Scoring: Evaluate the neurological function of the animals at various time points post-surgery.
-
Infarct Volume Measurement:
-
At the end of the experiment (e.g., 24 hours post-reperfusion), euthanize the animals and harvest the brains.
-
Slice the brain into coronal sections and stain with TTC.
-
Quantify the infarct volume using image analysis software.
-
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the signaling pathways implicated in the neuroprotective effects of Loureirin B and Loureirin C, which may be relevant for this compound.
Caption: Proposed neuroprotective signaling pathway of Loureirin B.
Caption: Proposed anti-inflammatory pathway of Loureirin C in ischemic stroke.
Experimental Workflow
Caption: General workflow for an in vitro neuroprotection assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Theoretical and Experimental Investigation of the Antioxidation Mechanism of Loureirin C by Radical Scavenging for Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loureirin C ameliorates ischemia and reperfusion injury in rats by inhibiting the activation of the TLR4/NF-κB pathway and promoting TLR4 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Loureirin D for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Loureirin D. The focus is on addressing the challenges of its low aqueous solubility to facilitate successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a dihydrochalcone, a type of flavonoid compound naturally found in "dragon's blood" resin, a traditional medicinal substance.[1][2] Like many flavonoids, this compound is a lipophilic molecule with poor water solubility.[3] This low aqueous solubility can lead to several challenges in in vivo research, including:
-
Difficulty in preparing injectable formulations at desired concentrations.
-
Poor absorption and low bioavailability when administered orally.
-
Potential for precipitation of the compound at the injection site or in the gastrointestinal tract.
-
Inconsistent and unreliable results in pharmacodynamic and pharmacokinetic studies.
Q2: What are the initial steps to dissolve this compound for preliminary experiments?
A2: For initial in vitro work or the preparation of stock solutions, organic solvents are effective. This compound is readily soluble in Dimethyl Sulfoxide (DMSO), with concentrations of at least 50 mg/mL being achievable.[7] Other suitable organic solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[8]
It is critical to use fresh, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly impact the solubility of the product.[7] For long-term storage, stock solutions should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q3: I am seeing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer for my in vivo formulation. What should I do?
A3: This is a common issue known as "crashing out," where a compound that is soluble in an organic solvent precipitates when diluted into an aqueous medium. To overcome this, a co-solvent system is required. These systems use a mixture of solvents to maintain the solubility of the drug in a vehicle that is compatible with in vivo administration. The following troubleshooting guide outlines common and effective co-solvent formulations.
Troubleshooting Guide: Co-Solvent Systems for In Vivo Administration
This guide provides tested solvent systems for this compound and structurally related compounds. It is recommended to start with Protocol 1, as it is a widely used vehicle for poorly soluble compounds.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₅ | [1] |
| Molecular Weight | 288.3 g/mol | [8] |
| Compound Type | Dihydrochalcone (Flavonoid) | [1][8] |
| Solubility in DMSO | ≥ 50 mg/mL | [7] |
Co-Solvent Formulation Protocols
| Protocol | Formulation Components | Achievable Concentration | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [7] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [7] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL* | [9] |
*Note: This protocol was established for Loureirin A, a closely related analog, and is likely applicable to this compound for oral administration.
Detailed Experimental Protocols
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This protocol is a standard approach for achieving a clear solution of this compound suitable for parenteral administration.
Methodology:
-
Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Gentle warming or sonication can be used to aid dissolution.
-
Add Co-Solvent: In a sterile tube, add the required volume of the DMSO stock solution. For a final 1 mL formulation, this would be 100 µL.
-
Add PEG300: Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until the solution is homogeneous.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and vortex until clear.
-
Final Dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix gently but thoroughly. The resulting solution should be clear.
Troubleshooting:
-
Precipitation: If precipitation occurs at any step, the mixture can be gently warmed (to approx. 37°C) or sonicated. Ensure all components are fully dissolved before proceeding to the next step.
-
Viscosity: This formulation will be more viscous than a simple aqueous solution. Use an appropriate gauge needle for administration.
Protocol 2: Cyclodextrin-Based Formulation
This method uses sulfobutylether-β-cyclodextrin (SBE-β-CD), a modified cyclodextrin designed to encapsulate and solubilize hydrophobic molecules.
Methodology:
-
Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Combine: In a sterile tube, add the required volume of the DMSO stock solution (100 µL for a 1 mL final volume).
-
Add Cyclodextrin Solution: Add 900 µL of the 20% SBE-β-CD solution to the DMSO stock and mix thoroughly. The resulting solution should be clear.
Alternative & Advanced Strategies
If co-solvent systems are not suitable for your experimental needs (e.g., due to concerns about vehicle effects or the need for higher concentrations), other formulation strategies can be explored. These generally require more specialized equipment and development.
Q4: What are some advanced formulation strategies if co-solvents are not sufficient?
A4: Several advanced drug delivery systems can significantly enhance the solubility and bioavailability of poorly soluble compounds like this compound. Key strategies include:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can improve the dissolution rate.
-
Micronization: Milling processes (e.g., jet milling) reduce particle size to the micron range.
-
Nanosuspensions: Formulating the drug as nanoparticles (typically < 1 µm) suspended in a liquid medium, stabilized by surfactants.
-
-
Solid Dispersions: The drug is dispersed at a molecular level within a hydrophilic polymer matrix. As the polymer dissolves, the drug is released in a finely dispersed state, enhancing solubility. Techniques to create solid dispersions include:
-
Hot Melt Extrusion: The drug and polymer are melted and mixed.
-
Solvent Evaporation/Spray Drying: The drug and carrier are dissolved in a common solvent, which is then evaporated.
-
-
Lipid-Based Formulations: These systems improve drug solubilization in the gastrointestinal tract.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): An isotropic mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in aqueous media.
-
Liposomes: The drug is encapsulated within lipid bilayers, which can improve stability and absorption.
-
The selection of a strategy depends on the desired route of administration, required dosage, and available resources.
Visualizing Experimental Workflows and Pathways
Workflow for Preparing a Co-Solvent Formulation
Caption: Workflow for preparing a this compound co-solvent formulation.
Decision Logic for Solubility Enhancement
Caption: Decision tree for selecting a this compound solubility strategy.
References
- 1. This compound | 119425-91-1 | UEA42591 | Biosynth [biosynth.com]
- 2. This compound|119425-91-1|COA [dcchemicals.com]
- 3. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | MCE [medchemexpress.cn]
- 8. This compound | CAS:119425-91-1 | Manufacturer ChemFaces [chemfaces.com]
- 9. Improved water solubility of neohesperidin dihydrochalcone in sweetener blends - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Loureirin D
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Loureirin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of this promising flavonoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a dihydrochalcone, a type of flavonoid, isolated from Dracaena cochinchinensis, commonly known as Dragon's Blood resin.[1] It has garnered research interest for its potential anti-inflammatory and anticoagulant properties. However, like many flavonoids, this compound is expected to exhibit poor oral bioavailability, which can limit its therapeutic efficacy. This is primarily attributed to two key challenges: low aqueous solubility and extensive first-pass metabolism.
Q2: What are the main factors contributing to the poor oral bioavailability of this compound?
A2: The primary factors are:
-
Low Aqueous Solubility: Dihydrochalcones, the class of compounds this compound belongs to, generally have poor water solubility.[2][3][4] This limits the dissolution of the compound in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Extensive First-Pass Metabolism: Flavonoids are often subject to significant metabolism in the intestines and liver after oral administration.[5][6] This "first-pass effect" can involve enzymes from the Cytochrome P450 (CYP450) family and conjugation reactions like glucuronidation and sulfation, which chemically modify and facilitate the elimination of the compound before it reaches systemic circulation.[5][6][7]
Q3: Are there any predictive models to estimate the absorption of this compound?
Troubleshooting Guides
Issue 1: Low Aqueous Solubility
Symptom: Inconsistent or low drug exposure in in vivo studies, difficulty preparing solutions for in vitro assays.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Action: Determine the aqueous solubility of your this compound sample at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).
-
Rationale: Understanding the pH-dependent solubility is crucial for selecting an appropriate formulation strategy.
-
-
Particle Size Reduction:
-
Action: Employ micronization or nanosuspension techniques to reduce the particle size of the this compound powder.
-
Rationale: Decreasing particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation. Nanosuspensions, in particular, have shown promise for improving the bioavailability of poorly soluble natural products.[13][14][15][16]
-
-
Formulation Strategies:
-
Action: Explore various formulation approaches designed to improve the solubility of poorly water-soluble drugs.
-
Rationale: Different formulations can enhance solubility through various mechanisms.
-
| Formulation Strategy | Description | Key Advantages |
| Solid Dispersions | Dispersing this compound in a hydrophilic polymer matrix (e.g., PVP, PEG, HPMC).[17][18][19][20][21] | Enhances dissolution by presenting the drug in an amorphous, high-energy state. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media.[22][23][24][25][26] | Improves solubilization and can enhance absorption via the lymphatic pathway, potentially bypassing some first-pass metabolism. |
| Nanosuspensions | Sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers.[13][14][15][16] | Increases saturation solubility and dissolution velocity due to the small particle size. |
Issue 2: Suspected High First-Pass Metabolism
Symptom: Low systemic exposure (in vivo) despite evidence of good intestinal absorption (in vitro).
Troubleshooting Steps:
-
In Vitro Metabolism Studies:
-
Action: Incubate this compound with liver microsomes or S9 fractions (containing both microsomal and cytosolic enzymes) and hepatocytes to identify the primary metabolic pathways.
-
Rationale: These experiments will reveal if this compound is a substrate for CYP450 enzymes and if it undergoes significant glucuronidation or sulfation.[5][6][7]
-
-
Caco-2 Permeability Assay with Efflux Inhibition:
-
Action: Conduct a bidirectional Caco-2 permeability assay in the presence and absence of known efflux pump inhibitors (e.g., verapamil for P-glycoprotein).
-
Rationale: This will determine if active efflux mechanisms are contributing to poor absorption. Many flavonoids are substrates for efflux transporters.[8][10]
-
-
Formulation Strategies to Mitigate Metabolism:
-
Action: Consider formulations that can bypass or reduce first-pass metabolism.
-
Rationale: Certain delivery systems can alter the absorption pathway.
-
| Formulation Strategy | Mechanism to Reduce First-Pass Metabolism |
| SEDDS | Promotes lymphatic transport, which drains into the systemic circulation, bypassing the portal vein and the liver. |
| Nanosuspensions | Mucoadhesive properties can increase residence time in the gut, potentially saturating metabolic enzymes locally. |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Studies:
-
Apical to Basolateral (A-B): Add this compound solution to the apical (donor) chamber and collect samples from the basolateral (receiver) chamber at specified time points.
-
Basolateral to Apical (B-A): Add this compound solution to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber at specified time points.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate Efflux Ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the involvement of active efflux.
Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
Objective: To enhance the dissolution rate of this compound.
Methodology:
-
Solubilization: Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone K30) in a suitable organic solvent (e.g., ethanol, methanol).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Drying: Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried mass into a fine powder and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of this compound.
-
Dissolution Testing: Perform in vitro dissolution studies comparing the solid dispersion to the pure drug in various dissolution media.
Visualizations
Caption: Workflow for troubleshooting poor oral bioavailability of this compound.
Caption: Barriers to the oral bioavailability of this compound.
References
- 1. This compound | C16H16O5 | CID 13939318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improved water solubility of neohesperidin dihydrochalcone in sweetener blends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Systematic Studies of Sulfation and Glucuronidation of 12 Flavonoids in the Mouse Liver S9 Fraction Reveals both Unique and Shared Positional Preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucuronidation and sulfation of the tea flavonoid (-)-epicatechin by the human and rat enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simulated Microgravity Altered the Metabolism of Loureirin B and the Expression of Major Cytochrome P450 in Liver of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells [agris.fao.org]
- 10. Studies of intestinal permeability of 36 flavonoids using Caco-2 cell monolayer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. edepot.wur.nl [edepot.wur.nl]
- 13. mdpi.com [mdpi.com]
- 14. ijisrt.com [ijisrt.com]
- 15. Development of Nanosuspension of Artemisia absinthium Extract as Novel Drug Delivery System to Enhance Its Bioavailability and Hepatoprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsr.com [ijpsr.com]
- 17. tandfonline.com [tandfonline.com]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. researchgate.net [researchgate.net]
- 20. ijpsr.com [ijpsr.com]
- 21. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Self emulsifying drug delivery system (SEDDS) for phytoconstituents: a review. | Semantic Scholar [semanticscholar.org]
- 23. Preparation, characterization, and evaluation of antioxidant activity and bioavailability of a self-nanoemulsifying drug delivery system (SNEDDS) for buckwheat flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Self-emulsifying drug delivery systems (SEDDS): How organic solvent release governs the fate of their cargo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. dovepress.com [dovepress.com]
Technical Support Center: Large-Scale Synthesis of Loureirin D
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Loureirin D.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for the large-scale production of this compound?
A1: The most industrially viable strategy for synthesizing this compound, a dihydrochalcone, involves a two-step process. First, a Claisen-Schmidt condensation between a substituted acetophenone (2,4-dihydroxy-6-methoxyacetophenone) and a substituted benzaldehyde (4-hydroxybenzaldehyde) is performed to yield the corresponding chalcone intermediate. This is followed by the selective catalytic hydrogenation of the α,β-unsaturated double bond of the chalcone to produce the final this compound product. This approach is favored for its use of readily available starting materials and relatively straightforward reaction conditions.
Q2: What are the primary challenges encountered when scaling up the synthesis of this compound?
A2: Key challenges in the large-scale synthesis of this compound include:
-
Intermediate Stability: The phloroglucinol-derived acetophenone intermediate can be susceptible to oxidation and side reactions under harsh conditions.
-
Reaction Control: Managing reaction temperature and stoichiometry is critical during the exothermic Aldol condensation to prevent the formation of impurities.
-
Selective Hydrogenation: Achieving high selectivity in the hydrogenation step to reduce the C=C double bond without affecting the carbonyl group or aromatic rings is crucial and often requires careful catalyst selection and optimization.
-
Product Purification: Removing unreacted starting materials, the chalcone intermediate, and hydrogenation byproducts from the final this compound product can be difficult on a large scale, often requiring multiple purification steps like recrystallization and chromatography.
Q3: What are the critical quality attributes (CQAs) for the final this compound product?
A3: The critical quality attributes for this compound typically include high purity (≥98%), low levels of residual solvents and heavy metals, a defined melting point, and the absence of process-related impurities, particularly the unreacted chalcone intermediate and over-reduced alcohol byproducts. These attributes are essential for ensuring its safety and efficacy in subsequent pharmacological studies.
Q4: Are there stability concerns for this compound or its synthetic intermediates?
A4: Yes, the phenolic hydroxyl groups, particularly on the phloroglucinol-derived ring, make the intermediates and the final product susceptible to oxidation, which can lead to coloration (pink or brown hues) and degradation.[1] It is recommended to handle these compounds under an inert atmosphere (e.g., nitrogen or argon) when possible and to store them protected from light and heat.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Step 1: Claisen-Schmidt Condensation (Chalcone Formation)
Q: My condensation reaction yield is low, with significant amounts of starting material remaining. How can I improve conversion?
A: Low conversion in the Claisen-Schmidt condensation can be attributed to several factors:
-
Insufficient Catalyst: Ensure the appropriate molar equivalent of the base catalyst (e.g., NaOH or KOH) is used. On a large scale, localized concentration gradients can be an issue, so efficient stirring is critical.
-
Suboptimal Temperature: The reaction is typically run at room temperature or with gentle warming. If the temperature is too low, the reaction rate will be slow. If it's too high, side reactions may be favored. Consider a temperature optimization study (e.g., 25°C vs. 40°C).
-
Reaction Time: Scale-up reactions may require longer reaction times than lab-scale experiments. Monitor the reaction progress using TLC or HPLC until the consumption of the limiting reagent has plateaued.
Q: The reaction produces a significant amount of dark, tarry side products, complicating purification. What is the cause and solution?
A: The formation of dark, polymeric side products is often due to self-condensation of the acetophenone or decomposition of the starting materials or product under strongly basic conditions.
-
Control Stoichiometry: Add the acetophenone slowly to the solution of the aldehyde and base to ensure the aldehyde is always in excess, minimizing acetophenone self-condensation.
-
Temperature Management: The condensation can be exothermic. Use a cooling bath to maintain a consistent internal temperature, especially during reagent addition.
-
Weaker Base/Solvent System: Consider using a milder base or a different solvent system. For example, using an alcoholic solvent can help to homogenize the reaction mixture and may allow for the use of less aggressive catalysts.
Step 2: Selective Catalytic Hydrogenation (this compound Formation)
Q: The hydrogenation is not selective, and I am observing the formation of the corresponding alcohol byproduct (reduction of the carbonyl group). How can I improve selectivity?
A: Achieving high selectivity is the most critical challenge in this step. The choice of catalyst and reaction conditions is paramount.
-
Catalyst Selection: Palladium on carbon (Pd/C) is a common choice for selectively hydrogenating a C=C bond in the presence of a carbonyl group.[2] Avoid more aggressive catalysts like Raney Nickel under harsh conditions, which are more likely to reduce the ketone.
-
Hydrogen Pressure: Use lower hydrogen pressures (e.g., 1-5 atm). High pressures can lead to over-reduction.
-
Temperature Control: Keep the reaction temperature low (e.g., ambient temperature). Increased temperature often reduces selectivity.
-
Solvent Choice: The choice of solvent can influence catalyst activity and selectivity. Ethanol, methanol, or ethyl acetate are common choices.
Q: The hydrogenation reaction is sluggish or stalls completely. What are the potential causes?
A: A stalled hydrogenation reaction often points to catalyst deactivation or issues with the reaction setup.
-
Catalyst Poisoning: The crude chalcone intermediate may contain residual base from the previous step, which can poison the palladium catalyst. Ensure the chalcone is thoroughly neutralized and purified before hydrogenation. Sulfur-containing impurities from starting materials can also poison the catalyst.
-
Poor Mass Transfer: On a large scale, ensuring efficient mixing of the solid catalyst, liquid substrate solution, and hydrogen gas is essential. Increase the agitation speed to improve gas-liquid-solid mass transfer.
-
Catalyst Quality: Ensure the catalyst is fresh and has been stored correctly. Pre-reducing the catalyst in the solvent under hydrogen before adding the substrate can sometimes improve activity.
Step 3: Purification of this compound
Q: My final product is contaminated with the chalcone intermediate, and they are difficult to separate. What is the best purification method?
A: The chalcone and dihydrochalcone have similar polarities, making separation challenging.
-
Recrystallization: This is the most effective method for large-scale purification. A key is finding a suitable solvent system where the solubility difference between this compound and the chalcone is maximized. A mixed solvent system (e.g., ethanol/water or ethyl acetate/hexane) often provides the best results. Perform a systematic solvent screening to identify the optimal conditions.
-
Chromatography: While challenging to scale, flash column chromatography using silica gel can be effective.[3] For industrial scale, techniques like simulated moving bed (SMB) chromatography could be considered if high-volume production is required.
Q: The isolated this compound has a persistent pink or brown color. How can I decolorize it?
A: The color is likely due to trace amounts of oxidized phenolic impurities.
-
Charcoal Treatment: During the recrystallization process, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious, as charcoal can also adsorb the product, potentially reducing yield.
-
Inert Atmosphere: Ensure that all purification steps, especially those involving heat (like recrystallization), are performed under an inert nitrogen or argon atmosphere to prevent further oxidation.
Data Presentation
Table 1: Comparison of Catalysts for Selective Hydrogenation of Chalcone Intermediate
| Catalyst | Catalyst Loading (w/w %) | H₂ Pressure (atm) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity for this compound (%) | Isolated Yield (%) |
| 5% Pd/C | 2.0 | 1 | 25 | 8 | >99 | 97 | 94 |
| 10% Pd/C | 1.0 | 1 | 25 | 6 | >99 | 96 | 93 |
| 5% Pd/C | 2.0 | 10 | 25 | 4 | >99 | 85 | 81 |
| 5% Pt/C | 2.0 | 1 | 25 | 12 | 95 | 90 | 85 |
| Raney Ni | 5.0 | 10 | 50 | 4 | >99 | 65 | 60 |
Data is representative and for illustrative purposes.
Table 2: Final Product (this compound) Quality Control Specifications
| Parameter | Specification | Test Method |
| Appearance | Off-white to pale yellow solid | Visual |
| Purity (HPLC) | ≥ 98.5% | HPLC-UV |
| Identification | Conforms to reference standard (NMR, MS) | ¹H NMR, LC-MS |
| Chalcone Impurity | ≤ 0.5% | HPLC-UV |
| Alcohol Impurity | ≤ 0.5% | HPLC-UV |
| Residual Solvents | < 5000 ppm (Ethanol), < 410 ppm (Hexane) | GC-HS |
| Heavy Metals | ≤ 10 ppm | ICP-MS |
| Loss on Drying | ≤ 1.0% | TGA |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of Chalcone Intermediate
-
To a 100 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 4-hydroxybenzaldehyde (5.0 kg, 40.9 mol) and ethanol (50 L).
-
Stir the mixture at 20-25°C until all solids dissolve.
-
In a separate vessel, prepare a solution of potassium hydroxide (4.6 kg, 82.0 mol) in water (10 L). Cool the solution to 20°C.
-
Slowly add the potassium hydroxide solution to the reactor over 1 hour, maintaining the internal temperature below 30°C using the reactor jacket.
-
Prepare a solution of 2,4-dihydroxy-6-methoxyacetophenone (7.46 kg, 40.9 mol) in ethanol (20 L).
-
Add the acetophenone solution to the reactor via the addition funnel over 2-3 hours, maintaining the temperature between 25-30°C.
-
Stir the resulting dark red mixture for 12-16 hours at 25°C. Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to 10°C. Slowly neutralize the reaction by adding 6M hydrochloric acid until the pH is ~5-6.
-
The product will precipitate as a yellow-orange solid. Stir the slurry for 1 hour at 10°C.
-
Filter the solid product using a centrifuge or filter press. Wash the filter cake with a cold 1:1 ethanol/water solution (2 x 10 L), followed by deionized water (2 x 10 L).
-
Dry the solid in a vacuum oven at 50-60°C to a constant weight to yield the chalcone intermediate. (Expected yield: 10-11 kg, 85-92%).
Protocol 2: Large-Scale Selective Hydrogenation to this compound
-
Charge a 200 L hydrogenation reactor with the chalcone intermediate (10.0 kg, 34.7 mol), ethanol (100 L), and 5% Palladium on Carbon (5% Pd/C, 200 g, 2.0 w/w %).
-
Seal the reactor and purge three times with nitrogen, followed by three purges with hydrogen gas.
-
Pressurize the reactor to 1 atm with hydrogen and begin vigorous stirring.
-
Maintain the reaction temperature at 25-30°C. The reaction is mildly exothermic; use cooling if necessary.
-
Monitor the reaction by HPLC for the disappearance of the chalcone. The reaction is typically complete within 6-8 hours.
-
Once complete, stop the hydrogen uptake and purge the reactor three times with nitrogen.
-
Filter the reaction mixture through a bed of celite to remove the Pd/C catalyst. Wash the celite pad with ethanol (2 x 5 L).
-
Combine the filtrate and washes. This solution contains the crude this compound.
Protocol 3: Purification and Isolation of this compound
-
Transfer the crude this compound solution from Protocol 2 to a 200 L reactor equipped for distillation.
-
Concentrate the solution under reduced pressure to approximately 20% of its original volume (~20 L).
-
Add deionized water (40 L) slowly with stirring. This compound will begin to precipitate.
-
Cool the mixture to 0-5°C and hold for 4 hours to maximize crystallization.
-
Filter the crude product and wash the cake with cold deionized water (2 x 10 L).
-
For recrystallization, transfer the crude solid back to the reactor. Add a 90:10 ethanol/water mixture (v/v) and heat to 60-70°C with stirring until fully dissolved. Use the minimum amount of solvent necessary.
-
Allow the solution to cool slowly to room temperature, then cool to 0-5°C and hold for 6-8 hours.
-
Filter the purified white to off-white crystals. Wash the cake with a minimal amount of cold 90:10 ethanol/water.
-
Dry the final product in a vacuum oven at 50-60°C to a constant weight. (Expected yield from chalcone: 8.9-9.4 kg, 88-93%).
Visualizations
Caption: Overall synthetic workflow for the large-scale production of this compound.
Caption: Troubleshooting decision tree for low-yield hydrogenation.
Caption: Workflow for the purification and isolation of this compound.
References
Technical Support Center: Optimizing HPLC Separation of Loureirin Isomers
Welcome to the technical support center for the chromatographic analysis of Loureirin isomers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal HPLC separation of Loureirin A, B, and C.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the HPLC separation of Loureirin isomers.
1. Q: I am seeing poor resolution between Loureirin A and Loureirin B peaks. What are the initial steps to improve their separation?
A: Poor resolution between the closely eluting Loureirin A and B isomers is a common issue. Start by optimizing your mobile phase and flow rate. A typical mobile phase for this separation is a mixture of acetonitrile and acidified water (e.g., 0.1% acetic acid).[1][2]
-
Adjust Solvent Strength: To increase retention and potentially improve separation, decrease the percentage of the organic solvent (acetonitrile) in the mobile phase.[3][4] A small change, such as moving from a 37:63 acetonitrile to 0.1% acetic acid ratio to a 35:65 ratio, can significantly impact selectivity.[1]
-
Optimize Flow Rate: Slower flow rates can enhance resolution, although they will increase run times.[5] Experiment with reducing the flow rate from 1.0 mL/min to 0.8 mL/min to see if peak separation improves.
-
Column Temperature: Ensure a stable column temperature is maintained using a column oven.[3] Fluctuations can cause shifts in retention time and affect selectivity.[6]
2. Q: My peaks for the Loureirin isomers are tailing. What causes this and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, column overloading, or issues with the mobile phase.[6]
-
Mobile Phase pH: The use of a slightly acidic mobile phase, such as water with 0.1% acetic or formic acid, helps to suppress the ionization of any residual silanol groups on the C18 column, minimizing tailing.[2][7]
-
Sample Overloading: Injecting a sample that is too concentrated is a common cause of peak distortion.[3][5] Try diluting your sample to a lower concentration and reinjecting.
-
Column Contamination: Repeated injections can lead to column contamination.[3] Implement a regular column flushing protocol with a strong solvent, like methanol or pure acetonitrile, to remove strongly retained compounds.
3. Q: How do I choose the right HPLC column for separating Loureirin isomers?
A: A reversed-phase C18 column is the most common and effective choice for separating Loureirin isomers.[1][2] Look for a high-quality column from a reputable manufacturer. Key parameters to consider are:
-
Particle Size: Smaller particle sizes (e.g., < 3 µm) provide higher efficiency and better resolution but generate higher backpressure.[8] A 5 µm particle size is a robust starting point.[1]
-
Column Dimensions: A column with dimensions of 4.6 x 200 mm or 4.6 x 250 mm is often used, providing sufficient length for good separation.[1][2]
Different C18 columns from various manufacturers can yield different selectivity. If resolution is not achieved on one C18 column, trying a C18 from another brand can sometimes resolve the issue.[1][8]
4. Q: What is the optimal detection wavelength for Loureirin A, B, and C?
A: The optimal detection wavelength for Loureirin isomers is typically around 280 nm .[1][2] This wavelength provides good sensitivity for the flavonoid structure of these compounds. A Diode Array Detector (DAD) can be beneficial to check for peak purity and to analyze the UV spectra of the eluting peaks to confirm their identity.[7][9]
Quantitative Data Summary
The following tables summarize typical chromatographic parameters and performance data from published methods for the separation of Loureirin A and B. This data can serve as a baseline for method development and optimization.
Table 1: Example HPLC Conditions for Loureirin A & B Separation
| Parameter | Condition | Source |
| Column | Kromasil C18 (5 µm, 4.6 x 200 mm) | [1] |
| Mobile Phase | Acetonitrile : 0.1% Acetic Acid (37:63, v/v) | [1][2] |
| Flow Rate | 1.0 mL/min | [1] |
| Column Temp. | 25 °C | [1] |
| Detection | UV at 280 nm | [1][2] |
| Injection Vol. | 10 µL | [1] |
Table 2: Reported Retention Times (tR) and Resolution (Rs)
| Compound | Retention Time (tR) [min] | Resolution (Rs) | Source |
| Loureirin A | 27.4 | \multirow{2}{*}{1.71} | [1] |
| Loureirin B | 29.1 | [1] |
Note: Resolution (Rs) of >1.5 is considered baseline separation.[1]
Experimental Protocols & Methodologies
This section provides a detailed protocol for the HPLC analysis of Loureirin isomers based on established methods.[1][2]
1. Preparation of Standard Solutions
-
Accurately weigh 1.0 mg each of Loureirin A and Loureirin B reference standards.
-
Dissolve each standard in methanol in a 10 mL volumetric flask to create stock solutions with a concentration of 100 µg/mL.
-
From the stock solutions, prepare working standard solutions by appropriate dilution with methanol to achieve the desired concentrations for calibration curves.
-
Store all solutions at 4°C when not in use.
2. Sample Preparation (from Sanguis Draconis resin)
-
Accurately weigh 0.1 g of powdered Sanguis Draconis resin.
-
Transfer to a centrifuge tube and add 25 mL of methanol.
-
Perform ultrasonic extraction for 30 minutes.[1]
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.[3]
3. Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or similar.[10]
-
Column: C18, 5 µm, 4.6 x 200 mm (e.g., Kromasil, Agilent Zorbax).[1]
-
Mobile Phase: Prepare a mixture of Acetonitrile and 0.1% aqueous Acetic Acid (37:63, v/v).
-
Degassing: Degas the mobile phase using an inline degasser or by sonication.
-
Flow Rate: Set to 1.0 mL/min.
-
Column Temperature: Maintain at 25 °C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis or DAD set to 280 nm.
-
Run Time: Approximately 40 minutes to ensure all components have eluted.
Visualized Workflows and Logic Diagrams
The following diagrams, created using Graphviz, illustrate logical workflows for troubleshooting and method development.
Caption: Troubleshooting workflow for poor resolution of Loureirin isomers.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. uhplcs.com [uhplcs.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Preventing degradation of Loureirin D during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Loureirin D during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a dihydrochalcone, a type of flavonoid, extracted from Dracaena species, commonly known as Dragon's Blood.[1] It is recognized for its potential anti-inflammatory and anticoagulant properties.[1] Maintaining the chemical stability of this compound is crucial to ensure the accuracy and reproducibility of research results, as well as the safety and efficacy of any potential therapeutic applications. Degradation can lead to a loss of biological activity and the formation of unknown impurities.
Q2: What are the general recommended storage conditions for this compound?
To minimize degradation, this compound should be stored under specific conditions. The following table summarizes the generally recommended storage parameters.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C (long-term) | Low temperatures slow down chemical reactions, including degradation processes. |
| Light | Protect from light (e.g., store in an amber vial or a dark place) | Flavonoids and chalcones can be susceptible to photodegradation. |
| Atmosphere | Store in a tightly sealed container | To prevent oxidation and exposure to moisture. |
| Form | Solid (lyophilized powder) is generally more stable than solutions | Solvents can participate in degradation reactions. If solutions are necessary, they should be prepared fresh. |
Q3: What are the known incompatibilities of this compound?
This compound should not be stored with or exposed to strong acids, strong bases (alkalis), strong oxidizing agents, or strong reducing agents. These substances can catalyze its degradation.
Troubleshooting Guide
This guide addresses common problems related to this compound degradation.
Problem 1: I observe a change in the color or physical appearance of my this compound sample.
-
Possible Cause: This could be a sign of degradation. Flavonoids can change color upon degradation, often due to oxidation or polymerization.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the sample has been stored according to the recommendations (see FAQ 2).
-
Analytical Confirmation: Analyze the sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess its purity and identify any degradation products.
-
Review Experimental Conditions: If the change occurred after an experiment, review the reagents and conditions used for any incompatibilities.
-
Problem 2: My experimental results are inconsistent or show a loss of biological activity.
-
Possible Cause: The this compound stock solution or sample may have degraded, leading to a lower effective concentration of the active compound.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions of this compound fresh for each experiment whenever possible. If using a stock solution, verify its age and storage conditions.
-
Assess Purity: Use HPLC to check the purity of the this compound sample or stock solution. Compare the chromatogram to that of a new, pure standard.
-
Evaluate Solvent Effects: Ensure the solvent used for your stock solution is appropriate and does not promote degradation. For long-term storage of solutions, consider aprotic solvents like DMSO, aliquoted and stored at -80°C.
-
Problem 3: I see extra peaks in my HPLC chromatogram that were not there initially.
-
Possible Cause: These new peaks likely represent degradation products.
-
Troubleshooting Steps:
-
Characterize Degradants: If possible, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products. This can provide clues about the degradation pathway.
-
Perform a Forced Degradation Study: To understand the degradation profile of this compound under your experimental conditions, you can perform a forced degradation study (see Experimental Protocols section). This will help in identifying potential degradation products and understanding the degradation pathway.
-
Postulated Degradation Pathways of this compound
Based on the chemical structure of this compound (a dihydrochalcone) and the known degradation mechanisms of flavonoids, the following degradation pathways can be postulated.
Caption: Postulated degradation pathways for this compound.
Experimental Protocols
1. Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method to separate this compound from its potential degradation products. Method validation according to ICH guidelines is essential.
| Parameter | Suggested Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of Acetonitrile and water (with 0.1% formic or acetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at approximately 280 nm |
| Column Temperature | 25-30 °C |
| Injection Volume | 10 µL |
2. Forced Degradation Study Protocol
A forced degradation study is crucial for identifying potential degradation products and establishing the degradation pathways. The following protocol is based on ICH guidelines.[2][3]
Caption: Workflow for a forced degradation study.
Detailed Stress Conditions:
-
Acidic Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Store solid this compound at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose a solution of this compound to UV and visible light (as per ICH Q1B guidelines).
For each condition, a control sample (without the stressor) should be analyzed in parallel. Samples should be withdrawn at appropriate time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[2]
By following these guidelines, researchers can minimize the degradation of this compound and ensure the integrity of their experimental results.
References
Troubleshooting low yield in Loureirin D extraction
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Loureirin D and overcoming challenges related to low yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low this compound yield?
A1: Low yields of this compound, a flavonoid compound, can stem from several factors throughout the extraction process. Key issues often include suboptimal extraction parameters, degradation of the target compound, and inadequate sample preparation. Traditional extraction methods like maceration and Soxhlet, while simple, are often associated with longer extraction times and the use of large volumes of organic solvents, which can lead to lower yields. Modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can offer improved efficiency.[1]
Q2: Which extraction method is most suitable for this compound?
A2: While there is no single "best" method, ultrasound-assisted extraction (UAE) with methanol has been effectively used for extracting flavonoids from Dracaena cochinchinensis, the plant source of this compound.[2] UAE offers advantages such as reduced extraction time and lower solvent consumption compared to traditional methods.[3] However, the optimal method may vary depending on the available equipment and the specific research goals. For thermally sensitive compounds like some flavonoids, methods that minimize heat exposure, such as UAE at controlled temperatures, are preferable to techniques like Soxhlet extraction which can lead to thermal degradation.[4]
Q3: How does the choice of solvent affect this compound extraction?
A3: The polarity of the solvent is a critical factor in flavonoid extraction.[1] Alcohols, particularly methanol and ethanol, are commonly used and have demonstrated high recovery rates for flavonoids.[5][6] For Loureirin A and B, structurally similar compounds found alongside this compound in Dragon's Blood resin, methanol has been successfully used in ultrasonic extraction methods.[2] The choice between methanol and ethanol may also depend on the desired purity of the extract and downstream applications.
Q4: Can the pH of the extraction solvent impact the yield?
A4: Yes, the pH of the extraction medium can significantly influence the stability and recovery of flavonoids. Some studies have shown that slightly acidic conditions can improve the extraction yield of flavonoids.[7][8] For instance, the extraction of certain flavonoids has been found to be more efficient at a pH of around 2-3.5.[7][8] Conversely, alkaline conditions (pH above 7) can lead to decreased yields.[7] It is advisable to empirically determine the optimal pH for this compound extraction.
Q5: What are the signs of this compound degradation during extraction?
A5: Degradation of flavonoids can be indicated by a change in the color of the extract or a lower than expected yield of the target compound in analytical tests like HPLC. Flavonoids, including chalcones and dihydrochalcones, can be sensitive to heat, light, and oxidative conditions.[3][9] Prolonged exposure to high temperatures or certain pH levels can lead to structural changes and loss of bioactivity.[1][10]
Troubleshooting Guide for Low this compound Yield
This guide provides a structured approach to identifying and resolving common issues leading to low yields during this compound extraction.
Problem 1: Consistently Low or No Detectable Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Incorrect Plant Material | Verify the authenticity and quality of the Dracaena cochinchinensis resin (Dragon's Blood). | The concentration of this compound can vary significantly between different sources and even different parts of the plant.[2] |
| Ineffective Solvent | Ensure the use of an appropriate solvent such as methanol or ethanol. Consider performing small-scale trials with different solvents to determine the optimal choice. | Solvent polarity is crucial for efficient extraction of flavonoids.[1][6] |
| Inadequate Cell Wall Disruption | Ensure the plant material is finely powdered to increase the surface area for solvent penetration. | Smaller particle size enhances the diffusion of solutes and solvent penetration, leading to better extraction efficiency.[5] |
| Suboptimal Extraction Parameters | Review and optimize extraction time, temperature, and solid-to-solvent ratio. | Each of these parameters significantly impacts extraction efficiency. For instance, an insufficient solid-to-solvent ratio may lead to incomplete extraction.[5][11] |
Problem 2: Yield is Lower Than Expected or Varies Significantly Between Batches
| Potential Cause | Troubleshooting Step | Explanation |
| Thermal Degradation | If using a heat-involved method (e.g., Soxhlet, reflux), try reducing the temperature or switching to a non-thermal method like ultrasound-assisted extraction (UAE) at a controlled temperature. | Flavonoids can be thermolabile, and high temperatures can cause degradation, leading to lower yields.[4] |
| Photodegradation | Protect the extraction mixture and subsequent extracts from direct light by using amber glassware or covering the vessels with aluminum foil. | Exposure to light can cause isomerization and degradation of flavonoids.[10][12] |
| pH Instability | Measure and adjust the pH of the extraction solvent. An acidic pH (around 2-4) may improve the stability and yield of some flavonoids.[7][8] | The stability of flavonoids is often pH-dependent.[10] |
| Oxidation | Consider degassing the solvent or performing the extraction under an inert atmosphere (e.g., nitrogen) to minimize oxidative degradation. | Phenolic compounds like flavonoids are susceptible to oxidation, which can reduce their yield.[3] |
| Inconsistent Solid-to-Solvent Ratio | Precisely measure the plant material and solvent for each extraction to ensure consistency. A higher solvent-to-solid ratio can sometimes improve yield, but an excessively high ratio can make concentration difficult.[5] | A consistent ratio is crucial for reproducible results. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on a general method for flavonoid extraction from Dracaena cochinchinensis.
Materials:
-
Dried and powdered resin of Dracaena cochinchinensis
-
Methanol (analytical grade)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Rotary evaporator
-
Filter paper (e.g., Whatman No. 1)
Procedure:
-
Weigh 1 gram of the powdered Dracaena cochinchinensis resin and place it in a 50 mL flask.
-
Add 20 mL of methanol to the flask (solid-to-solvent ratio of 1:20 w/v).
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30 minutes at a controlled temperature of 40°C.
-
After sonication, filter the mixture through filter paper to separate the extract from the solid residue.
-
Collect the filtrate and repeat the extraction process on the residue two more times with fresh methanol to ensure complete extraction.
-
Combine all the filtrates.
-
Concentrate the combined extract using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude this compound extract.
-
The crude extract can then be further purified using chromatographic techniques.
Quantitative Data Summary
The following table summarizes key parameters that can be optimized for flavonoid extraction, based on general findings in the literature. Optimal values for this compound should be determined empirically.
| Parameter | Typical Range | Potential Impact on Yield | References |
| Solid-to-Solvent Ratio | 1:10 to 1:50 (w/v) | A higher ratio generally increases yield up to a certain point, after which it may not be cost-effective due to increased solvent usage. | [5][13] |
| Extraction Temperature | 25°C to 60°C | Higher temperatures can increase solubility and diffusion but also risk thermal degradation of the compound. | [5][8] |
| Extraction Time | 20 to 60 minutes (for UAE) | Yield typically increases with time until a plateau is reached, after which further extraction is inefficient. | [5][13] |
| Solvent pH | 2 to 7 | Acidic conditions can improve the stability and extraction of some flavonoids. | [7][8] |
| Ethanol Concentration (if used) | 50% to 80% (in water) | The optimal concentration depends on the polarity of the target flavonoid. | [13][14] |
Visualizing Experimental and Biological Pathways
Experimental Workflow for this compound Extraction and Troubleshooting
The following diagram illustrates a logical workflow for extracting this compound and troubleshooting common issues related to low yield.
Caption: A flowchart of the this compound extraction process and key troubleshooting points.
Signaling Pathways Associated with Loureirin Compounds
Loureirin A and B, which are structurally related to this compound, have been shown to modulate several key signaling pathways. Understanding these can provide context for the biological activity of this compound.
1. WNT/β-catenin Signaling Pathway
This pathway is crucial for cell proliferation and differentiation.
Caption: A simplified diagram of the canonical WNT/β-catenin signaling pathway.
2. AKT/mTOR Signaling Pathway
This pathway is central to cell survival, growth, and proliferation.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. microbenotes.com [microbenotes.com]
- 12. Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Optimisation of Ultrasound-Assisted Extraction for the Polyphenols Content and Antioxidant Activity on Sanguisorba officinalis L. Aerial Parts Using Response Surface Methodology [mdpi.com]
- 14. Optimization of ultrasound and microwave assisted extractions of polyphenols from black rice (Oryza sativa cv. Poireton) husk - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing matrix effects in LC-MS/MS analysis of Loureirin D
Technical Support Center: LC-MS/MS Analysis of Loureirin D
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect and how does it affect the analysis of this compound?
A1: The matrix effect is the alteration of ionization efficiency for a target analyte, such as this compound, by the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), negatively impacting the accuracy, precision, and sensitivity of the quantitative analysis.[3][4] In biological matrices like plasma or tissue, phospholipids are a major cause of matrix effects, particularly ion suppression in electrospray ionization (ESI).[5]
Q2: I am observing low signal intensity and poor sensitivity for this compound. Could this be due to the matrix effect?
A2: Yes, a weak signal intensity for this compound is a common symptom of ion suppression caused by matrix effects. Co-eluting endogenous components from the biological sample can compete with this compound for ionization in the MS source, leading to a reduced signal. To confirm this, you can perform a post-column infusion experiment.[6]
Q3: My results for quality control (QC) samples are inconsistent and not reproducible. How can matrix effects contribute to this?
A3: Inconsistent and irreproducible results for QC samples can be a direct consequence of variable matrix effects between different samples.[7] The composition of the biological matrix can differ from sample to sample, leading to varying degrees of ion suppression or enhancement.[7] This variability undermines the reliability of the analytical method.
Q4: How can I quantitatively assess the matrix effect for my this compound assay?
A4: The "post-extraction spike" method is considered the gold standard for quantitatively assessing matrix effects.[1] This involves comparing the peak response of this compound spiked into a blank matrix extract to the response of this compound in a neat solution at the same concentration. The ratio of these responses is called the matrix factor (MF).[1][4]
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF = 1 indicates no significant matrix effect.
Q5: What are the primary strategies to minimize or eliminate matrix effects?
A5: The main strategies to combat matrix effects can be categorized into three areas:
-
Robust Sample Preparation: The goal is to remove interfering components from the matrix before analysis.[5][8]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components.[2][9]
-
Compensation using an Internal Standard: Using a suitable internal standard to correct for signal variations.[1][7]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting & Optimization Solutions |
| Low Signal Intensity / Poor Sensitivity | Ion suppression due to co-eluting matrix components, especially phospholipids.[5] | 1. Improve Sample Preparation: - Switch from Protein Precipitation (PPT) to a more selective method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[5][10] - Use phospholipid removal plates or cartridges.[2]2. Optimize Chromatography: - Adjust the mobile phase composition or gradient to better separate this compound from interfering peaks.[9] - Consider a different column chemistry (e.g., C18 to phenyl-hexyl) to alter selectivity.[7]3. Dilute the Sample: - If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[7][11] |
| Inconsistent and Irreproducible QC Results | Sample-to-sample variability in matrix composition leading to different degrees of ion suppression.[7] | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): - A SIL-IS is the most effective way to compensate for variable matrix effects as it co-elutes and experiences similar ionization effects as the analyte.[2][7]2. Implement a More Rigorous Sample Cleanup: - A thorough and consistent sample preparation method using SPE or LLE will minimize variability in matrix components between samples.[5][7]3. Use Matrix-Matched Calibrators and QCs: - Prepare calibration standards and QC samples in the same biological matrix as the unknown samples to account for consistent matrix effects.[7][12] |
| Peak Shape Issues (Tailing, Splitting) | Co-eluting matrix components can interfere with the chromatography, affecting the peak shape of this compound.[13] | 1. Enhance Chromatographic Resolution: - Increase the gradient time to improve separation.[10] - Optimize the mobile phase pH to alter the retention of this compound relative to interferences.[10]2. Improve Sample Cleanup: - A cleaner sample extract is less likely to cause chromatographic peak distortions.[2] |
| Retention Time Shifts | Matrix components can affect the interaction of this compound with the stationary phase, leading to shifts in retention time.[13] | 1. Robust Sample Preparation: - Employing SPE or LLE to remove the bulk of matrix components can mitigate this effect.[5]2. Use a SIL-IS: - An ideal internal standard will experience the same retention time shift, allowing for accurate identification and integration.[2] |
Quantitative Data Summary
The effectiveness of different sample preparation techniques in reducing matrix effects is crucial. The following table summarizes typical recovery and matrix effect data for common extraction methods used for flavonoids and similar compounds in plasma.
| Sample Preparation Method | Typical Analyte Recovery (%) | Typical Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 80 (significant suppression) | Fast, simple, and inexpensive. | Least effective at removing matrix components, especially phospholipids, leading to significant matrix effects.[10] |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 90 - 110 (minimal effect) | Provides a much cleaner extract than PPT.[10] | Can have lower recovery for more polar analytes, more labor-intensive.[10] |
| Solid-Phase Extraction (SPE) | 80 - 100 | 95 - 105 (minimal effect) | Highly effective at removing interferences, leading to very clean extracts and reduced matrix effects.[5] | More complex and costly method development. |
| Phospholipid Removal Plates | 90 - 105 | 90 - 110 (minimal effect) | Specifically targets and removes phospholipids, a major source of ion suppression.[2] | May not remove other non-phospholipid interferences. |
Experimental Protocols
Protocol for Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific biological matrix.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
This compound analytical standard
-
Solvents for extraction and reconstitution
Procedure:
-
Prepare Set A (Analyte in Neat Solution): Spike this compound at a known concentration (e.g., medium QC level) into the final reconstitution solvent.
-
Prepare Set B (Analyte in Post-Extraction Matrix):
-
Process at least six different lots of blank biological matrix using your established sample preparation method (e.g., LLE or SPE).
-
After the final evaporation step, spike the resulting extracts with this compound at the same concentration as in Set A.
-
-
Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for this compound.
-
Calculation:
-
Calculate the Matrix Factor (MF) using the following formula: MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
The result indicates the extent of the matrix effect.[1]
-
Protocol for Solid-Phase Extraction (SPE) for this compound from Plasma
Objective: To provide a robust sample cleanup method to minimize matrix interferences.
Materials:
-
Mixed-mode polymeric SPE cartridges (combining reversed-phase and ion exchange)
-
Plasma sample containing this compound
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Formic acid or Ammonium hydroxide (for pH adjustment)
-
Internal Standard (ideally a stable isotope-labeled this compound)
Procedure:
-
Sample Pre-treatment:
-
To 200 µL of plasma, add the internal standard.
-
Add 200 µL of 2% formic acid in water and vortex to mix. This disrupts protein binding.
-
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of water through the cartridge.
-
-
Loading:
-
Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.
-
Apply vacuum to dry the cartridge completely.
-
-
Elution:
-
Place collection tubes in the manifold.
-
Add 1 mL of 5% ammonium hydroxide in methanol to the cartridge to elute this compound and the internal standard.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[7]
-
Visualizations
Caption: Workflow for minimizing matrix effects in this compound analysis.
Caption: Logical relationship of strategies to overcome matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. zefsci.com [zefsci.com]
- 4. eijppr.com [eijppr.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. longdom.org [longdom.org]
- 13. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Dosage for Loureirin D in Animal Studies
Disclaimer: Currently, there is a lack of publicly available scientific literature detailing specific in vivo dosages for Loureirin D in animal studies. The information provided below is based on studies of related compounds, Loureirin A, B, and C, and should be used as a general guide. Researchers are strongly advised to conduct thorough dose-finding and toxicity studies for this compound before proceeding with efficacy experiments.
Frequently Asked Questions (FAQs)
Q1: Where can I find a starting dose for this compound in my animal model?
Q2: What are the common routes of administration for Loureirin compounds in animal studies?
A: The route of administration can significantly impact the bioavailability and efficacy of a compound. While specific routes for this compound are not documented, similar compounds have been administered via oral gavage and intraperitoneal injection in rodent models. The choice of administration should be guided by the physicochemical properties of your this compound formulation and the specific aims of your experiment.
Q3: What are the potential signaling pathways affected by Loureirin compounds?
A: Research on Loureirin A and B suggests that these compounds can modulate several key signaling pathways involved in cancer progression and inflammation. These include the MAPK, WNT, and AKT/mTOR pathways. Loureirin B has also been shown to exert immunosuppressive effects by inhibiting STIM1/Orai1 and KV1.3 channels. Understanding these pathways can help in designing experiments to elucidate the mechanism of action of this compound.
Q4: Are there any reported toxic effects for Loureirin compounds?
A: There is limited publicly available information on the toxicity of this compound. For any new compound, it is essential to conduct acute and sub-chronic toxicity studies to determine the maximum tolerated dose (MTD) and to identify any potential adverse effects. Close monitoring of animal health, including body weight, food and water intake, and clinical signs of toxicity, is imperative during these studies.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect at the initial dose. | - The dose is too low.- Poor bioavailability of the compound.- Inappropriate route of administration. | - Conduct a dose-escalation study to determine a more effective dose.- Analyze the pharmacokinetic profile of this compound to understand its absorption, distribution, metabolism, and excretion (ADME).- Consider alternative routes of administration that may improve bioavailability. |
| Signs of toxicity observed in animals. | - The dose is too high.- The formulation is causing adverse reactions. | - Reduce the dosage and perform a more gradual dose-escalation study.- Re-evaluate the vehicle and formulation for potential irritants or toxic components.- Closely monitor animals for specific signs of toxicity and conduct histopathological analysis of major organs. |
| High variability in experimental results. | - Inconsistent dosing technique.- Animal-to-animal variation in metabolism.- Instability of the compound in the formulation. | - Ensure all personnel are properly trained in the chosen administration technique.- Increase the number of animals per group to account for biological variability.- Assess the stability of your this compound formulation over the duration of the experiment. |
| Difficulty in dissolving this compound for administration. | - Poor solubility of the compound in the chosen vehicle. | - Experiment with different biocompatible solvents and co-solvents.- Consider using a suspension or emulsion if a solution cannot be achieved.- Characterize the physicochemical properties of this compound to inform formulation development. |
Quantitative Data Summary
Note: The following tables summarize data for Loureirin A, B, and C, as no quantitative in vivo data for this compound has been identified.
Table 1: In Vivo Dosage of Loureirin C
| Compound | Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Loureirin C | Mice | 0.64 mg/kg | Not Specified | Attenuation of depression-like behaviors | [Source on Loureirin C and Xanthoceraside] |
Experimental Protocols
Protocol 1: Evaluation of Antidepressant-like Effects of Loureirin C in a Mouse Model of Chronic Unpredictable Mild Stress (CUMS)
This protocol is adapted from a study on Loureirin C and provides a framework that could be adapted for this compound.
-
Animal Model: Adult male C57BL/6J mice.
-
Induction of CUMS: Expose mice to a variable sequence of mild stressors daily for a period of 5 weeks. Stressors may include:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Food and water deprivation
-
White noise
-
Overnight illumination
-
Forced swimming
-
Shaking
-
-
Drug Administration:
-
Dissolve Loureirin C in a suitable vehicle.
-
Administer the compound (e.g., 0.64 mg/kg) via the desired route (e.g., oral gavage or intraperitoneal injection) once daily for the last 3 weeks of the CUMS protocol.
-
Include a vehicle control group and a positive control group (e.g., a known antidepressant).
-
-
Behavioral Testing: After the treatment period, assess for depression-like behaviors using a battery of tests, such as:
-
Open field test (to assess locomotor activity)
-
Sucrose preference test (to assess anhedonia)
-
Forced swim test (to assess behavioral despair)
-
Tail suspension test (to assess behavioral despair)
-
-
Biochemical Analysis: Following behavioral testing, collect brain tissue (e.g., prefrontal cortex, hippocampus) for analysis of relevant biomarkers, such as inflammatory cytokines or neurotrophic factors.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Potential signaling pathways modulated by Loureirin A and B.
Caption: General experimental workflow for refining dosage.
How to enhance the stability of Loureirin D in cell culture media
Welcome to the technical support center for Loureirin D. This guide provides troubleshooting advice and frequently asked questions to help researchers enhance the stability of this compound in cell culture media, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture a concern?
A1: this compound is a dihydrochalcone, a type of flavonoid compound extracted from Dragon's Blood resin (Daemonorops draco)[1]. It is known for its anti-inflammatory and antioxidant properties[1][2]. Like many polyphenolic compounds, this compound can be susceptible to degradation in aqueous, neutral-to-alkaline pH, and oxygen-rich environments typical of cell culture media. Instability can lead to a decrease in the effective concentration of the compound over the course of an experiment, resulting in inaccurate or misleading biological data.
Q2: What is the general chemical stability of this compound?
A2: A Material Safety Data Sheet (MSDS) for this compound indicates that it is stable under recommended storage conditions but is incompatible with strong acids, alkalis, and strong oxidizing or reducing agents[3]. Its chemical structure, which includes a methoxy group and a resorcinol-type phenol arrangement, suggests it may be more stable than flavonoids containing more easily oxidized catechol or pyrogallol moieties. Studies on related compounds, Loureirin A and B, found them to be relatively stable in solution over a 36-hour period[4].
Q3: How should I prepare my stock solution of this compound?
A3: this compound is soluble in solvents like DMSO, acetone, and ethyl acetate[5]. For cell culture applications, preparing a high-concentration stock solution in sterile, anhydrous DMSO is the recommended first step.
-
Recommendation: Prepare a 10 mM or 20 mM stock solution in high-quality, anhydrous DMSO.
-
Storage: Aliquot the stock solution into small, single-use volumes in amber vials or tubes wrapped in foil to protect from light. Store at -20°C or -80°C for long-term stability. Concentrated stock solutions are generally more stable than diluted ones[6].
Q4: What is the maximum recommended final concentration of DMSO in my cell culture medium?
A4: The final concentration of the co-solvent (e.g., DMSO) in the cell culture medium should be kept as low as possible to avoid cytotoxicity. A final concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, but it is crucial to include a vehicle control (medium with the same final DMSO concentration without this compound) in all experiments to account for any solvent effects[7].
Q5: Are there ways to enhance the stability of this compound in the final culture medium?
A5: Yes. While specific data for this compound is limited, several strategies are effective for flavonoids in general:
-
Prepare Freshly: Add the diluted this compound to your culture medium immediately before treating the cells. Avoid pre-incubating the compound in the medium for extended periods at 37°C.
-
Control pH: Although most media are buffered around pH 7.4, degradation of some flavonoids can be pH-dependent. Ensure your medium is properly buffered.
-
Use Serum: For serum-containing media, proteins like albumin can bind to polyphenols, which may enhance their stability and solubility compared to serum-free media[3][5].
-
Minimize Light Exposure: Flavonoids can be light-sensitive. Protect your media and plates containing this compound from direct light exposure by keeping them in the dark as much as possible[8][9].
Troubleshooting Guide
This section addresses common problems encountered when working with this compound in cell culture.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no biological effect observed. | 1. Degradation of this compound: The compound may have degraded in the stock solution or after dilution in the culture medium. 2. Low Solubility/Precipitation: The compound may have precipitated out of the medium upon dilution from the DMSO stock. | 1. Verify Stock Solution: Prepare a fresh stock solution. Perform a stability check on your working solution using HPLC if possible. 2. Check for Precipitation: After diluting the stock into your medium, visually inspect for any precipitate or cloudiness. If observed, consider using a solubilizing agent like cyclodextrin or including BSA in the medium to improve solubility[7]. 3. Reduce Incubation Time: If degradation is suspected, consider using shorter treatment durations or replenishing the media with fresh compound during long-term experiments. |
| High variability between experimental replicates. | 1. Inconsistent Compound Concentration: This can result from degradation or non-homogenous mixing of the compound in the medium. 2. Non-specific Binding: Hydrophobic compounds can bind to plastic surfaces of culture plates or pipette tips. | 1. Ensure Homogeneity: After adding this compound to the medium, vortex or pipette gently but thoroughly to ensure a homogenous solution before adding to cells. 2. Minimize Binding: Consider using low-binding microplates. Pre-treating plates with a blocking agent like bovine serum albumin (BSA) can also reduce non-specific binding[7]. |
| Unexpected cytotoxicity observed. | 1. High DMSO Concentration: The final concentration of the DMSO vehicle may be toxic to your specific cell line. 2. Degradation Products: Unknown degradation products of this compound could potentially be more toxic than the parent compound. | 1. Run a Vehicle Control: Always include a control with the highest concentration of DMSO used in your experiment to assess solvent toxicity. Aim for a final DMSO concentration of <0.1% if possible. 2. Conduct Stability Test: Perform a stability assessment to understand the degradation profile. If degradation is rapid, it may be necessary to find alternative stabilization methods or shorten the experimental timeline. |
Data Summary & Experimental Protocols
Factors Influencing Flavonoid Stability in Cell Culture
| Structural Feature | Influence on Stability | Relevance to this compound |
| Hydroxylation Pattern | The number and position of hydroxyl (-OH) groups are critical. Pyrogallol (3 adjacent -OH) and catechol (2 adjacent -OH) structures are highly susceptible to oxidation. Resorcinol (2 non-adjacent -OH) structures are more stable[3][5]. | This compound possesses a more stable resorcinol-type arrangement on one of its aromatic rings, suggesting a lower susceptibility to oxidation compared to many other flavonoids. |
| Methoxylation | Replacing a hydroxyl group with a methoxy (-OCH₃) group generally increases stability by protecting the phenolic group from oxidation[3][5]. | This compound contains one methoxy group, which likely contributes positively to its overall stability. |
| Glycosylation | The addition of a sugar moiety (glycoside) typically enhances both water solubility and stability[3][5]. | This compound is not a glycoside. |
| C2=C3 Double Bond | Hydrogenation of the C2=C3 double bond (as seen in flavanones and dihydrochalcones) can improve stability compared to flavones and flavonols[3][5]. | As a dihydrochalcone, this compound lacks this double bond in its three-carbon chain, which may confer greater stability compared to chalcones or flavones. |
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous sterile DMSO, sterile 1.5 mL amber microcentrifuge tubes or cryovials.
-
Calculation: Determine the mass of this compound needed to prepare a 10 mM stock solution (Molecular Weight: 288.29 g/mol ).
-
Mass (mg) = 10 mmol/L * 0.001 L * 288.29 g/mol * 1000 mg/g = 2.88 mg for 1 mL.
-
-
Procedure:
-
Under sterile conditions (e.g., in a biosafety cabinet), weigh out the required amount of this compound powder.
-
Add the powder to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the final concentration of 10 mM.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used if dissolution is slow[10].
-
Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile amber tubes.
-
-
Storage: Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Stability Assessment of this compound in Cell Culture Medium
This protocol allows you to determine the half-life of this compound under your specific experimental conditions.
-
Preparation:
-
Prepare your complete cell culture medium (e.g., DMEM + 10% FBS).
-
Dilute the this compound stock solution into the medium to your final working concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Dispense the this compound-containing medium into wells of a sterile culture plate (without cells).
-
Place the plate in a 37°C, 5% CO₂ incubator.
-
-
Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), collect an aliquot of the medium from the incubator.
-
Immediately store the collected samples at -80°C until analysis to halt further degradation.
-
-
Quantification:
-
Analyze the concentration of the remaining this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS)[11].
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (T½), which is the time it takes for the concentration to decrease by 50%.
-
Visual Guides
Experimental Workflow for Stability Assessment
The following diagram outlines the workflow for preparing this compound and assessing its stability in cell culture medium.
Caption: Workflow for assessing this compound stability.
Troubleshooting Logic for Stability Issues
Use this decision tree to troubleshoot experiments where this compound shows lower-than-expected activity.
Caption: Troubleshooting decision tree for this compound.
References
- 1. This compound | 119425-91-1 | UEA42591 | Biosynth [biosynth.com]
- 2. Theoretical and Experimental Investigation of the Antioxidation Mechanism of Loureirin C by Radical Scavenging for Treatment of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|119425-91-1|MSDS [dcchemicals.com]
- 4. jocpr.com [jocpr.com]
- 5. This compound | CAS:119425-91-1 | Manufacturer ChemFaces [chemfaces.com]
- 6. PubChemLite - this compound (C16H16O5) [pubchemlite.lcsb.uni.lu]
- 7. This compound | C16H16O5 | CID 13939318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Novel 3‐D cell culture system for in vitro evaluation of anticancer drugs under anchorage‐independent conditions - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Dragon's Blood extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the common challenge of batch-to-batch variability in Dragon's Blood extracts.
Frequently Asked Questions (FAQs)
Q1: What is Dragon's Blood extract and why is it used in research?
A1: Dragon's Blood is a deep red resin obtained from various plant species, most notably from the Dracaena and Croton genera.[1] It has a long history of use in traditional medicine for its anti-inflammatory, antioxidant, wound healing, and antidiarrheal properties.[2] In modern research, it is investigated for a wide range of therapeutic applications, including in oncology, neuroprotection, and dermatology.[2][3] Its biological activity is attributed to a complex mixture of bioactive compounds, including flavonoids, phenolic compounds, and alkaloids like taspine.[1][4]
Q2: What are the primary causes of batch-to-batch variability in Dragon's Blood extracts?
A2: The chemical composition and, consequently, the biological activity of Dragon's Blood extracts can vary significantly between batches.[5] Key contributing factors include:
-
Botanical Source: The specific species of plant used (e.g., Dracaena cochinchinensis vs. Croton lechleri) results in different chemical profiles.[1][6]
-
Geographical Origin: Environmental factors such as climate, soil composition, and altitude can influence the concentration of bioactive compounds.[7]
-
Harvesting Time and Method: The age of the plant and the time of year the resin is harvested can affect its composition. Wounding the plant and subsequent fungal infection can also impact the formation of the resin.[8]
-
Extraction Method: The choice of solvent (e.g., methanol, ethanol, water), temperature, and duration of extraction can significantly alter the yield and profile of extracted compounds.[6][9]
-
Storage Conditions: Exposure to light, heat, and air can lead to the degradation of sensitive phytochemicals over time.[5]
Q3: How can batch-to-batch variability impact my experimental results?
A3: Inconsistent extract composition can lead to a lack of reproducibility in your experiments.[10] This can manifest as:
-
Variations in the potency or efficacy of the extract in cell-based or animal studies.
-
Difficulty in identifying the specific bioactive compounds responsible for an observed effect.
-
Inaccurate dose-response curves.
-
Challenges in meeting regulatory requirements for drug development, which demand consistent product quality.[5]
Troubleshooting Guide
This guide is designed to help you identify and resolve issues related to the variability of Dragon's Blood extracts in your experiments.
Issue 1: I'm observing inconsistent results in my cell viability/proliferation assays between different batches of Dragon's Blood extract.
-
Possible Cause 1: Different Chemical Profiles. The concentration of key bioactive compounds that influence cell signaling pathways may differ between batches.
-
Troubleshooting Step:
-
Perform analytical characterization of each batch using techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) to generate a chemical fingerprint.[7][10]
-
Quantify known marker compounds (e.g., loureirin A, loureirin B, resveratrol) to assess consistency.[11]
-
If significant differences are found, consider sourcing extracts that are standardized to a certain concentration of one or more marker compounds.
-
-
-
Possible Cause 2: Presence of Contaminants. Contaminants from the extraction process or degradation products could be affecting your cells.
-
Troubleshooting Step:
-
Review the certificate of analysis for each batch, paying attention to any information on purity and contaminants.
-
Ensure proper storage of the extract to prevent degradation.
-
If you suspect contamination, you may need to perform additional purification steps.
-
-
Below is a decision tree to guide your troubleshooting process for inconsistent experimental results.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: My current batch of extract is showing lower anti-inflammatory activity compared to previous batches.
-
Possible Cause: Variation in Compounds Targeting Inflammatory Pathways. Dragon's Blood has been shown to inhibit the NF-κB/NLRP3/Caspase-1 pyroptosis signaling pathway.[4] Variability in the compounds that modulate this pathway can lead to inconsistent anti-inflammatory effects.
-
Troubleshooting Step:
-
Correlate the chemical fingerprint of each batch with its observed biological activity. This can help identify the peaks (compounds) that are most critical for the anti-inflammatory effect.
-
If possible, use a functional assay to assess the inhibitory activity of each batch on a key component of the relevant signaling pathway (e.g., measuring IL-1β release as a marker for NLRP3 inflammasome activation).
-
-
The following diagram illustrates the NF-κB signaling pathway targeted by Dragon's Blood extract.
Caption: NF-κB/NLRP3/Caspase-1 signaling pathway modulated by Dragon's Blood.
Recommended Quality Control Protocols
To ensure the consistency and reproducibility of your research, it is crucial to implement a robust quality control protocol for incoming batches of Dragon's Blood extract.
Protocol 1: HPLC Fingerprinting for Batch-to-Batch Comparison
Objective: To generate a standardized chemical fingerprint for each batch of Dragon's Blood extract to visually and statistically compare their chemical composition.
Methodology:
-
Sample Preparation:
-
HPLC Conditions (Example):
-
Data Analysis:
-
Overlay the chromatograms from different batches.
-
Use software to calculate the similarity of the fingerprints.
-
Quantify the peak areas of key marker compounds (e.g., loureirin B) for comparison.[10]
-
The workflow for this quality control protocol is visualized below.
Caption: Experimental workflow for quality control of Dragon's Blood extracts.
Data Presentation
The following table summarizes the typical variation in the content of key flavonoids in Dragon's Blood samples from different geographical regions, illustrating the importance of batch-to-batch analysis.
| Compound | Batch A (µg/mg) | Batch B (µg/mg) | Batch C (µg/mg) |
| Loureirin A | 1.2 - 4.5 | 0.8 - 2.1 | 3.5 - 6.8 |
| Loureirin B | 0.5 - 2.2 | 0.3 - 1.5 | 1.8 - 4.1 |
| Resveratrol | 0.2 - 1.1 | 0.1 - 0.9 | 0.5 - 1.9 |
| Pterostilbene | 0.4 - 3.5 | 0.2 - 2.8 | 1.0 - 4.2 |
Note: These values are illustrative and based on typical ranges found in literature. Actual values will vary.
By implementing these quality control measures and troubleshooting strategies, researchers can minimize the impact of batch-to-batch variability and enhance the reliability and reproducibility of their studies with Dragon's Blood extracts.
References
- 1. Dragon’s Blood - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive flavonoid dimers from Chinese dragon's blood, the red resin of Dracaena cochinchinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of dragon’s blood in treating ulcerative colitis based on NF-κb/NLPR3/Caspase-1 pyroptosis signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A Systematic Review of the Botanical, Phytochemical and Pharmacological Profile of Dracaena cochinchinensis, a Plant Source of the Ethnomedicine “Dragon’s Blood” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization and determination of six flavonoids in the ethnomedicine “Dragon’s Blood” by UPLC-PAD-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [RP-HPLC characteristics of dragon's blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN101411833A - Dragon's blood extract as well as preparation method and application thereof - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Anticancer Potential of Loureirin D and Loureirin B
A notable disparity in research currently exists between the two dihydrochalcones, Loureirin D and Loureirin B, in the context of their anticancer activities. While Loureirin B and its analogues have been the subject of multiple studies investigating their effects on various cancer cell lines and associated molecular pathways, there is a significant lack of published evidence detailing the anticancer properties of this compound.
This guide aims to provide a comprehensive comparison based on the available scientific literature. For researchers, scientists, and drug development professionals, this analysis underscores the extensive investigation into Loureirin B as a potential anticancer agent and highlights the unexplored potential of this compound, presenting an opportunity for future research.
Quantitative Data on Anticancer Activity
At present, there is no available data from in vitro or in vivo studies to quantify the anticancer activity of this compound. In contrast, studies on Loureirin B and its analogues have provided insights into their potency against cancer cells.
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| This compound | Not Available | Not Available | - |
| Loureirin B Analogue (DHC 4c) | HCT116 (Colorectal Cancer) | 17.9 | [1][2] |
| Loureirin B | PAI-1 Inhibition (Cell-free assay) | 26.10 | [3] |
Mechanisms of Anticancer Action
This compound: The mechanism of action for this compound in the context of cancer has not been elucidated due to a lack of studies. It is known to possess anti-inflammatory and anticoagulant properties.[4]
Loureirin B: Research has begun to uncover the multifaceted anticancer mechanisms of Loureirin B and its analogues. These compounds belong to the dihydrochalcone class, which is recognized for its potential antitumor properties.[5][6][7] The known mechanisms are centered around the induction of cell cycle arrest and the modulation of key signaling pathways.
A study on Loureirin analogues, including a dihydrochalcone inspired by Loureirin B, demonstrated selective cytotoxicity against colorectal cancer (CRC) cells.[1][2] The mechanism of this analogue involved:
-
Cell Cycle Arrest: Inducing cell cycle arrest at the G2/M phase.[1]
-
Upregulation of Fas Death Receptor: Increasing the expression of the Fas cell surface death receptor, which is involved in apoptosis.[1]
Experimental Protocols
The following are detailed methodologies for key experiments that have been used to characterize the anticancer activity of Loureirin analogues and could be applied to this compound for a direct comparison.
Cell Viability Assay (MTT Assay)
-
Purpose: To determine the cytotoxic effects of the compounds on cancer cells.
-
Protocol:
-
Cancer cells (e.g., HCT116) and normal cells (e.g., HFL1) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., Loureirin B analogue) for a specified period (e.g., 48 hours).
-
After treatment, MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.
-
The supernatant is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[8]
-
Cell Cycle Analysis (Flow Cytometry)
-
Purpose: To investigate the effect of the compound on the cell cycle progression of cancer cells.
-
Protocol:
-
Cancer cells are treated with the compound at a specific concentration for a set time (e.g., 24 hours).
-
The cells are then harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight.
-
The fixed cells are washed with PBS and then incubated with RNase A and propidium iodide (PI) staining solution in the dark.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified to determine if the compound induces cell cycle arrest at a particular phase.
-
Western Blot Analysis
-
Purpose: To detect the expression levels of specific proteins involved in signaling pathways affected by the compound.
-
Protocol:
-
Cancer cells are treated with the compound, and total protein is extracted using a lysis buffer.
-
The protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with non-fat milk and then incubated with primary antibodies against the target proteins (e.g., Fas, p-ERK, p-JNK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Visualizing the Anticancer Mechanisms of Loureirin B Analogues
The following diagrams illustrate the known signaling pathway of a Loureirin B analogue and a general experimental workflow for assessing anticancer activity.
Caption: Signaling pathway of a Loureirin B analogue in colorectal cancer cells.
Caption: General experimental workflow for comparing anticancer activity.
References
- 1. Discovery of Loureirin analogues with colorectal cancer suppressive activity via regulating cell cycle and Fas death receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Loureirin analogues with colorectal cancer suppressive activity via regulating cell cycle and Fas death receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. biosynth.com [biosynth.com]
- 5. benthamscience.com [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Loureirin D and Resveratrol in Neuroprotection: A Guide for Researchers
In the quest for novel therapeutic agents for neurodegenerative diseases, natural compounds have emerged as a promising frontier. Among these, Loureirin D, a flavonoid from the traditional medicine "Dragon's Blood," and resveratrol, a well-studied polyphenol found in grapes and other plants, have garnered attention for their potential neuroprotective properties. This guide provides a comparative overview of their efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
While extensive research has elucidated the neuroprotective mechanisms and quantified the efficacy of resveratrol, similar detailed experimental data for this compound is notably scarce in publicly available literature. This guide will present a comprehensive analysis of resveratrol, supported by quantitative data and detailed experimental protocols. For this compound, we will discuss its context as a constituent of Dragon's Blood and the known neuroprotective attributes of the broader extract and its other components, highlighting the critical need for further investigation into this compound as an isolated compound.
Quantitative Comparison of Neuroprotective Efficacy
Due to the limited availability of specific quantitative data for this compound, a direct comparative table is not feasible. The following tables summarize the extensive experimental data available for resveratrol.
Table 1: In Vitro Neuroprotective Efficacy of Resveratrol
| Cell Line | Insult | Resveratrol Concentration | Key Findings | Reference |
| Primary Cortical Neurons | NMDA | 5-100 µM | Attenuated NMDA-induced neurotoxicity. | [1] |
| Primary Mixed Glial Cultures | Lipopolysaccharide (LPS) | 25-100 µM | Provided neuroprotection via radical and ROS scavenging. | [1] |
| C6 Astroglioma Cells | Lipopolysaccharide (LPS) | up to 20 µM | Significantly reduced LPS-induced release of nitric oxide (NO) and PGE2. | [1] |
| HT22 Neuronal Cells | Glutamate | 5, 10, 20 µM | Reduced glutamate-induced cytotoxicity and increased heme oxygenase 1 (HO1) expression in a concentration-dependent manner. | [1] |
| SH-SY5Y Neuroblastoma | Aβ-metal complexes | Not specified | Played a role in neuroprotection against Aβ and Aβ-metal complexes. | [2] |
| Primary Hippocampal Cultures | Aβ25-35 | Not specified | Prevented neuronal cell death induced by Aβ25-35. | [2] |
Table 2: In Vivo Neuroprotective Efficacy of Resveratrol
| Animal Model | Ischemia Model | Resveratrol Dosage | Key Findings | Reference |
| Rats | Bilateral Common Carotid Artery Occlusion (BCCAO) | 10-100 mg/kg | Protected CA1 hippocampal neurons. | [1] |
| Gerbils | Bilateral Common Carotid Artery Occlusion (BCCAO) | 30 mg/kg | Attenuated brain damage and improved cognitive outcome. | [1] |
| Mice | Not specified | 50 mg/kg for 7 days (pretreatment) | Significantly reduced infarct area. | [1] |
| Rats | Ischemic Injury | 20 mg/kg (i.p., i.v., oral) | Inhibited insult-induced brain damage. | [1] |
| Rats | Middle Cerebral Artery Occlusion (MCAO) | 100 mg/kg (i.p.) | Significantly decreased infarct volume and improved neurological scores. | [3] |
| Rats | Middle Cerebral Artery Occlusion (MCAO) | 1.8 mg/kg (i.v.) | Enhanced AMPK activity and promoted autophagy, increasing neuronal survival. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess neuroprotection.
In Vitro Neuroprotection Assays
-
Cell Culture and Induction of Neurotoxicity:
-
Cell Lines: Primary neurons (e.g., cortical, hippocampal), immortalized neuronal cell lines (e.g., SH-SY5Y, HT22), and glial cells (e.g., C6) are commonly used.
-
Neurotoxic Insults: To mimic neurodegenerative conditions, cells are exposed to various toxins, including:
-
-
Assessment of Cell Viability:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
LDH Assay: Lactate dehydrogenase (LDH) is released from damaged cells; its measurement in the culture medium is an indicator of cytotoxicity.
-
-
Measurement of Oxidative Stress:
-
ROS Assays: Dichlorofluorescein diacetate (DCF-DA) is a common probe used to measure intracellular reactive oxygen species (ROS).
-
-
Apoptosis Assays:
-
TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Western Blotting: The expression levels of pro-apoptotic (e.g., Bax, cleaved caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins are quantified.[1]
-
In Vivo Neuroprotection Models
-
Animal Models of Ischemic Stroke:
-
Middle Cerebral Artery Occlusion (MCAO): A common model to induce focal cerebral ischemia.
-
Bilateral Common Carotid Artery Occlusion (BCCAO): Used to induce global cerebral ischemia.[1]
-
-
Assessment of Neurological Deficits and Brain Damage:
-
Neurological Scoring: Behavioral tests are used to assess motor and cognitive function.[3]
-
Infarct Volume Measurement: Brain slices are stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct area.[1][3]
-
Histology: Brain sections are examined for neuronal loss and damage.[1]
-
Signaling Pathways in Neuroprotection
The neuroprotective effects of resveratrol are mediated through multiple signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.
Caption: Key neuroprotective signaling pathways modulated by resveratrol.
Discussion on this compound
This compound is a flavonoid, specifically a dihydrochalcone, found in Dragon's Blood, a resinous extract from Dracaena species. Dragon's Blood has a long history of use in traditional medicine for various ailments, and modern research has begun to investigate its pharmacological properties, including its anti-inflammatory and neuroprotective effects.
While direct experimental evidence for the neuroprotective efficacy of isolated this compound is lacking, studies on related compounds from Dragon's Blood, such as Loureirin B, have shown neuroprotective effects in models of cerebral ischemia. These effects are attributed to the activation of pro-survival signaling pathways like Akt and Nrf2. It is plausible that this compound shares similar antioxidant and anti-inflammatory properties due to its chemical structure. However, without dedicated studies on the isolated compound, its specific potency and mechanisms of action in neuroprotection remain speculative.
Conclusion
Resveratrol has been extensively demonstrated to possess significant neuroprotective properties, supported by a wealth of in vitro and in vivo experimental data. Its mechanisms of action are multifaceted, involving the modulation of antioxidant, anti-inflammatory, and cell survival pathways.
In contrast, the neuroprotective potential of this compound is yet to be rigorously established through dedicated scientific investigation. While its presence in a traditional medicine with purported neuroprotective effects is intriguing, there is a clear and urgent need for further research to isolate this compound and systematically evaluate its efficacy and mechanisms of action in relevant models of neurodegeneration. Such studies will be crucial to determine if this compound can be considered a viable candidate for the development of novel neuroprotective therapies. Researchers are encouraged to explore this knowledge gap to unlock the potential of this and other compounds from traditional medicinal sources.
References
- 1. Theoretical and Experimental Investigation of the Antioxidation Mechanism of Loureirin C by Radical Scavenging for Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Theoretical and Experimental Investigation of the Antioxidation Mechanism of Loureirin C by Radical Scavenging for Treatment of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-inflammatory Potential of Loureirin D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anti-inflammatory agents, natural compounds have emerged as a promising frontier. Loureirin D, a dihydrochalcone derived from the traditional medicinal plant Dracaena cochinchinensis, presents a compelling case for investigation. While direct in vivo studies on this compound are not yet available in published literature, a growing body of evidence on closely related compounds, such as Loureirin B and C, and the broader class of dihydrochalcones, suggests a significant anti-inflammatory potential. This guide provides a comparative analysis of the anticipated in vivo anti-inflammatory effects of this compound against two well-established natural compounds, Curcumin and Resveratrol, supported by existing experimental data for these alternatives.
Comparative Efficacy of Natural Anti-Inflammatory Compounds
The following table summarizes the in vivo anti-inflammatory effects of Loureirin B (as a proxy for this compound), Curcumin, and Resveratrol in established animal models of inflammation.
| Compound | Animal Model | Dosage | Key Findings | Reference |
| Loureirin B | Collagen-Induced Arthritis (CIA) in Rats | Not Specified | Reduced clinical score, relieved joint swelling, decreased serum levels of IL-1β, IL-2, IL-6, and IL-17. | [1][2] |
| Curcumin | Carrageenan-Induced Paw Edema in Mice | 50-200 mg/kg | Dose-dependent reduction in paw edema. | [3] |
| Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice | Not Specified | Significant protection against LPS-induced effects. | [4] | |
| Collagen-Induced Arthritis (CIA) in Mice | Not Specified | Inhibited IFN-γ-induced BAFF expression. | [5] | |
| Resveratrol | Lipopolysaccharide (LPS)-Induced Inflammation in various models | Not Specified | Reduces the production of pro-inflammatory cytokines. | [6] |
| Brain Ischemia Models | Not Specified | Reduces expression of pro-inflammatory cytokines, inhibits NF-κB, and reduces phosphorylation of p38-MAPK and JNK. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key in vivo experiments commonly used to assess anti-inflammatory activity.
Carrageenan-Induced Paw Edema
This widely used model assesses acute inflammation.[7][8][9]
-
Animals: Male Wistar rats or Swiss albino mice are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control, standard (e.g., indomethacin or diclofenac), and test groups (receiving different doses of the compound).
-
Compound Administration: The test compound or vehicle (for the control group) is administered orally or intraperitoneally.
-
Induction of Edema: After a specific period (e.g., 30-60 minutes) following compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10]
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Lipopolysaccharide (LPS)-Induced Endotoxemia
This model is used to study systemic inflammation.[11][12][13]
-
Animals: BALB/c mice are a common choice.
-
Grouping and Compound Administration: Similar to the paw edema model, animals are grouped and pre-treated with the test compound, standard, or vehicle.
-
Induction of Endotoxemia: LPS (from E. coli) is administered via intraperitoneal injection.
-
Sample Collection: At a predetermined time point after LPS injection (e.g., 2, 4, or 6 hours), blood samples are collected via cardiac puncture.
-
Cytokine Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[12][14][15]
-
Tissue Analysis: Organs such as the liver and lungs can be harvested for histological examination and analysis of inflammatory markers.
Signaling Pathways in Inflammation
The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways.
Potential Anti-inflammatory Signaling Pathway of this compound
Based on studies of related dihydrochalcones and extracts of Dracaena cochinchinensis, this compound may exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.[3][4]
Caption: Potential mechanism of this compound.
Experimental Workflow for In Vivo Anti-inflammatory Assessment
A typical workflow for evaluating the in vivo anti-inflammatory effects of a test compound is depicted below.
Caption: In vivo anti-inflammatory workflow.
References
- 1. The immunosuppressive effects and mechanisms of loureirin B on collagen-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The immunosuppressive effects and mechanisms of loureirin B on collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Synergy of botanical drug extracts from Dracaena cochinchinensis stemwood and Ardisia elliptica fruit in multifunctional effects on neuroprotection and anti-inflammation [frontiersin.org]
- 5. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Loureirin C and Xanthoceraside Attenuate Depression-Like Behaviors and Expression of Interleukin-17 in the Prefrontal Cortex Induced by Chronic Unpredictable Mild Stress in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 8. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A novel strategy to generate immunocytokines with activity-on-demand using small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. | BioWorld [bioworld.com]
Cross-Species Comparison of Loureirin D Metabolism: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a compound across different species is a cornerstone of preclinical development. This guide provides a comparative overview of the metabolic pathways of Loureirin D, a dihydrochalcone found in Dragon's Blood resin, across various species. Due to a lack of direct comparative studies on this compound, this guide synthesizes information on the metabolism of structurally related compounds and general metabolic pathways for dihydrochalcones.
Executive Summary
Direct comparative quantitative data on the metabolism of this compound across different species is currently unavailable in the public domain. However, based on the metabolic pathways of other dihydrochalcones and related flavonoids, we can infer the likely metabolic transformations this compound undergoes. The primary metabolic routes are expected to involve Phase I oxidation (hydroxylation and O-demethylation) mediated by Cytochrome P450 (CYP) enzymes, followed by Phase II conjugation reactions, predominantly glucuronidation and sulfation, facilitated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). Significant interspecies differences in the expression and activity of these enzymes are expected to influence the metabolic profile and pharmacokinetic parameters of this compound.
Data Presentation: A Look at Related Compounds
While specific quantitative data for this compound metabolites is not available, pharmacokinetic studies on the structurally similar compounds, Loureirin A and Loureirin B, in rats provide valuable insights into the potential disposition of this compound.
Table 1: Pharmacokinetic Parameters of Loureirin A and Loureirin B in Rats Following Oral Administration
| Parameter | Loureirin A | Loureirin B |
| Tmax (h) | ~0.5 | ~0.5 |
| Cmax (ng/mL) | ~150 | ~50 |
| AUC (0-t) (ng·h/mL) | ~450 | ~150 |
| t1/2 (h) | ~2.5 | ~3.0 |
| Apparent Volume of Distribution (Vd/F) (L/kg) | High | High |
| Apparent Total Clearance (CL/F) (L/h/kg) | High | High |
Source: Based on data from studies on Loureirin A and B pharmacokinetics in rats.[1][2]
Note: This data is for Loureirin A and B and should be interpreted with caution as a surrogate for this compound.
Metabolic Pathways
The metabolism of dihydrochalcones like this compound generally proceeds through two main phases:
-
Phase I Metabolism: Primarily involves oxidation reactions catalyzed by Cytochrome P450 enzymes in the liver. For this compound, this could include hydroxylation of the aromatic rings or O-demethylation of the methoxy group. The major human CYP enzymes involved in the metabolism of flavonoids are CYP1A2, CYP3A4, and CYP2D6.[3]
-
Phase II Metabolism: The hydroxylated or demethylated metabolites from Phase I, as well as the parent compound, can undergo conjugation with endogenous molecules to increase their water solubility and facilitate excretion. The most common conjugation reactions for flavonoids are glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs).[4][5][6]
-
Gut Microbiota Metabolism: Dihydrochalcones can also be metabolized by the gut microflora, leading to the cleavage of the molecule and the formation of smaller phenolic acids.[7]
Below is a generalized diagram illustrating the potential metabolic pathways for this compound.
Caption: Generalized metabolic pathways of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the in vitro metabolism of compounds like this compound.
In Vitro Metabolism using Liver Microsomes
This assay is a standard method to evaluate the metabolic stability and identify the metabolites of a test compound in the liver of different species.
1. Materials:
-
Test compound (this compound)
-
Liver microsomes (from human, rat, mouse, dog)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (for reaction termination)
-
Control compounds (e.g., testosterone, verapamil)
-
LC-MS/MS system
2. Experimental Workflow:
Caption: Experimental workflow for in vitro metabolism assay.
3. Data Analysis:
-
Metabolic Stability: The disappearance of the parent compound over time is monitored to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Metabolite Identification: The LC-MS/MS data is analyzed to identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Enzyme Phenotyping (Reaction Phenotyping)
This experiment aims to identify the specific CYP450 isoforms responsible for the metabolism of the test compound.
1. Materials:
-
As above, plus:
-
Recombinant human CYP450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)
-
Specific chemical inhibitors for each CYP isoform
2. Methodology:
-
Recombinant Enzyme Assay: Incubate the test compound with individual recombinant CYP enzymes to determine which isoforms can metabolize it.
-
Chemical Inhibition Assay: Incubate the test compound with pooled human liver microsomes in the presence and absence of specific CYP inhibitors. A significant decrease in metabolism in the presence of an inhibitor suggests the involvement of that specific CYP isoform.
Conclusion
While direct comparative metabolic data for this compound is lacking, this guide provides a framework for understanding its likely metabolic fate based on its chemical class and data from related compounds. The primary metabolic pathways are anticipated to be Phase I oxidation by CYP enzymes and Phase II conjugation by UGTs and SULTs. Significant species differences in these enzyme systems are a critical consideration for preclinical development. The provided experimental protocols offer a starting point for researchers to conduct their own cross-species metabolism studies of this compound to generate the much-needed quantitative data for a comprehensive comparison.
References
- 1. An HPLC-ESI-MS method for analysis of loureirin A and B in dragon's blood and application in pharmacokinetics and tissue distribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of loureirin A and loureirin B in rat urine, feces, and bile by HPLC-MS/MS method and its application to excretion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Flavonoid Aglycones on the CYP1A2, CYP2A6, CYP2C8 and CYP2D6 Enzymes Activity [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfation of dietary flavonoids by human sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dihydrochalcone metabolism in the rat: trihydroxylated derivatives related to phloretin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Loureirin D in Dracaena Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Loureirin D, a bioactive flavonoid, across various Dracaena species. This document synthesizes available data on its presence, outlines key experimental protocols for its study, and contextualizes its therapeutic potential through the pharmacological activities of the plant extracts in which it is found.
While quantitative data specifically comparing this compound levels across different Dracaena species are limited in current literature, this guide offers a framework for such investigations by presenting the known distribution of this compound and related compounds. The focus is on providing actionable experimental methodologies and a comparative overview of the biological activities of relevant Dracaena species.
Distribution of Loureirin Compounds in Dracaena Species
This compound belongs to a class of compounds known as retrodihydrochalcones, which have been isolated from the "Dragon's Blood" resin of Dracaena trees. While direct quantification of this compound is not widely reported, its presence, along with other related Loureirin compounds, has been documented in several species. This table summarizes the known distribution of Loureirins A, B, C, and D.
| Dracaena Species | Loureirin A | Loureirin B | Loureirin C | This compound |
| Dracaena cochinchinensis (Lour.) S.C.Chen | ✓[1][2] | ✓[1][2] | ✓ | ✓[3] |
| Dracaena cinnabari Balf.f. | ✓[4] | ✓[4] | ||
| Dracaena cambodiana Pierre ex Gagnep. | ✓[5] |
Note: Checkmarks (✓) indicate the confirmed presence of the compound in the specified species based on available literature. Empty cells indicate that the presence of the compound has not been reported in the reviewed literature.
Comparative Pharmacological Activities of Dracaena Species Extracts
The therapeutic potential of this compound can be inferred from the pharmacological activities of the extracts of Dracaena species in which it and its related compounds are found. "Dragon's Blood" resin from these species has been a staple in traditional medicine for centuries. Modern scientific studies have begun to validate these uses, attributing a range of biological activities to the complex mixture of phytochemicals present, including the Loureirins.
| Pharmacological Activity | Dracaena cochinchinensis | Dracaena cinnabari | Supporting Evidence |
| Anti-inflammatory | ✓ | ✓ | Extracts have been shown to reduce the production of pro-inflammatory cytokines. This compound specifically inhibits nitric oxide production.[6] |
| Anticoagulant/Anti-thrombotic | ✓ | This compound is known for its anticoagulant properties, including the inhibition of platelet aggregation.[6] Ethanolic extracts of D. cochinchinensis resin have shown antithrombotic activities. | |
| Neuroprotective | ✓ | Extracts have been found to inhibit amyloid-β fibril formation, suggesting potential in Alzheimer's disease treatment.[2] Loureirin C has demonstrated anti-Alzheimer's disease effects.[7][8] | |
| Wound Healing | ✓ | ✓ | The resin is traditionally used to treat traumatic injuries and promotes tissue regeneration. |
| Antimicrobial/Antiviral | ✓ | The resin has demonstrated activity against various microbes and viruses.[4] | |
| Antioxidant | ✓ | ✓ | Flavonoids within the extracts contribute to their antioxidant properties. |
| Antidiabetic | ✓ | ✓ | Extracts have shown potential in managing blood glucose levels.[4] |
| Antitumor | ✓ | ✓ | Various studies have indicated the cytotoxic effects of the extracts on cancer cell lines.[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible and comparable study of this compound and other phytochemicals in Dracaena species. Below are representative protocols for extraction and quantification.
Extraction of this compound and Other Phenolic Compounds
This protocol is a generalized method based on the extraction of phenolic compounds from Dracaena stemwood or resin.
Objective: To extract a broad range of phenolic compounds, including this compound, for subsequent analysis.
Materials:
-
Dried and powdered Dracaena stemwood or resin
-
Solvents: 90% ethanol, 50% ethanol, water
-
Ultrasonic bath
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Weigh 20 g of the powdered plant material.
-
Add 400 mL of the chosen solvent (e.g., 90% ethanol).
-
Sonicate the mixture for 20 minutes in an ultrasonic bath.
-
Repeat the sonication process two more times with fresh solvent.
-
Combine the filtered extracts.
-
Concentrate the extract using a rotary evaporator under reduced pressure.
-
Lyophilize the concentrated extract using a freeze-dryer to obtain a dry powder.
-
Store the dried extract at -20°C until further analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general HPLC method for the analysis of flavonoids and stilbenoids from Dracaena extracts, which can be optimized for the specific quantification of this compound.
Objective: To separate and quantify this compound in the plant extract.
Instrumentation and Conditions:
-
HPLC System: Agilent HPLC with a Diode Array Detector (DAD)
-
Column: C18 column (e.g., 4.6 × 250 mm, 5 µm)
-
Mobile Phase:
-
A: 0.2% formic acid in water
-
B: Acetonitrile
-
-
Gradient Program: A multi-step gradient program is typically used to achieve good separation of the complex mixture of compounds. An example gradient is as follows:
-
0-10 min: 10-15% B
-
10-30 min: 15-25% B
-
30-55 min: 25-35% B
-
55-65 min: 35-40% B
-
65-90 min: 40-60% B
-
90-96 min: 60-100% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detection Wavelength: 280 nm (or a wavelength determined to be the λmax for this compound)
-
Column Temperature: 25-30°C
Procedure:
-
Prepare a standard stock solution of purified this compound in a suitable solvent (e.g., methanol or ethanol).
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution by dissolving a known weight of the dried extract in the solvent. Filter the solution through a 0.45 µm syringe filter before injection.
-
Inject the standards and the sample solution into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizing the Experimental Workflow and Signaling Pathways
To facilitate a clearer understanding of the processes involved in the research of this compound, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a conceptual signaling pathway for its anti-inflammatory action.
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Conceptual anti-inflammatory signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Dracaena cochinchinensis stemwood extracts inhibit amyloid-β fibril formation and promote neuronal cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceasia.org [scienceasia.org]
- 4. Phytochemistry and Pharmacological Activities of Dracaena cinnabari Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | 119425-91-1 | UEA42591 | Biosynth [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. Loureirin C, from Chinese Dragon's Blood (Dracaena cochinchinensis S.C. Chen), is a novel selective estrogen receptor α modulator with anti-Alzheimer's disease effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Dihydrochalcone Effects in Cancer Cell Lines: A Comparative Analysis of Loureirin Analogues
A notable scarcity of published research exists specifically on the biological effects of Loureirin D. Therefore, this guide provides a comparative analysis of its closely related analogues, Loureirin A and B, to offer insights into the potential reproducibility of the effects of this class of dihydrochalcones across different cancer cell lines.
This guide synthesizes available experimental data to compare the performance of Loureirin A and B in various cancer cell lines. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive overview of their biological activities, the signaling pathways they modulate, and the experimental protocols used to assess their effects.
Quantitative Data Summary
The following table summarizes the reported cytotoxic and anti-migratory effects of Loureirin analogues in different cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.[1][2]
| Compound | Cell Line | Assay | Effect | Concentration/IC50 | Reference |
| Loureirin A | A549 (NSCLC) | SRB Assay | No significant cytotoxicity | Up to 140 µM | [3] |
| Loureirin B | A549 (NSCLC) | SRB Assay | No significant cytotoxicity | Up to 140 µM | [3] |
| Loureirin A | H1299 (NSCLC) | SRB Assay | No significant cytotoxicity | Up to 140 µM | [3] |
| Loureirin B | H1299 (NSCLC) | SRB Assay | No significant cytotoxicity | Up to 140 µM | [3] |
| Loureirin A | B16 (Melanoma) | Not Specified | Inhibition of proliferation | Not Specified | [4] |
| Loureirin A | A375 (Melanoma) | Not Specified | Inhibition of proliferation | Not Specified | [4] |
| Loureirin Analogue (3d) | HCT116 (Colorectal) | Cytotoxicity Assay | Selective anticancer activity | 8.4 µM | [5] |
| Loureirin Analogue (4c) | HCT116 (Colorectal) | Cytotoxicity Assay | Selective anticancer activity | 17.9 µM | [5] |
| Loureirin A | A549 (NSCLC) | Wound-healing Assay | Inhibition of migration | Dose-dependent | [3] |
| Loureirin B | A549 (NSCLC) | Wound-healing Assay | Inhibition of migration | Dose-dependent | [3] |
| Loureirin A | H1299 (NSCLC) | Wound-healing Assay | Inhibition of migration | Dose-dependent | [3] |
| Loureirin B | H1299 (NSCLC) | Wound-healing Assay | Inhibition of migration | Dose-dependent | [3] |
| Loureirin A | A549 (NSCLC) | Trans-well Assay | Inhibition of invasion | Dose-dependent | [3][6] |
| Loureirin B | A549 (NSCLC) | Trans-well Assay | Inhibition of invasion | Dose-dependent | [3][6] |
| Loureirin A | H1299 (NSCLC) | Trans-well Assay | Inhibition of invasion | Dose-dependent | [3][6] |
| Loureirin B | H1299 (NSCLC) | Trans-well Assay | Inhibition of invasion | Dose-dependent | [3][6] |
| Loureirin A | A375 (Melanoma) | Transwell Assay | Inhibition of migration & invasion | Dose-dependent | [4] |
| Loureirin A | A875 (Melanoma) | Transwell Assay | Inhibition of migration & invasion | Dose-dependent | [4] |
Signaling Pathway Modulation
Loureirin A and B have been consistently reported to modulate key signaling pathways involved in cancer cell proliferation, migration, and invasion. The Mitogen-Activated Protein Kinase (MAPK) pathway is a primary target.
Caption: Inhibition of the MAPK signaling pathway by Loureirin A and B.
In non-small cell lung cancer (NSCLC) cell lines A549 and H1299, Loureirin A and B were found to suppress the phosphorylation of ERK, JNK, and p38 in a dose-dependent manner.[3][7] This inhibition of the MAPK pathway is linked to the observed reduction in cell migration and invasion.[3][7] Furthermore, in melanoma cells, Loureirin A has been shown to suppress migration and invasion through the AKT/mTOR signaling pathway and promote cell differentiation via the WNT signaling pathway.[4][8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on Loureirin A and B.
Cell Culture
-
Cell Lines: A549, H1299 (human non-small cell lung cancer), B16, A375, A875 (melanoma), HCT116, HT29 (human colorectal carcinoma), MCF7 (human breast adenocarcinoma), and HFL1 (human fetal lung fibroblast) were used in the cited studies.
-
Culture Conditions: Cells were typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (SRB Assay)
-
Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.
-
The following day, cells were treated with various concentrations of Loureirin A or B (e.g., 0-140 µM) for 48 hours.
-
After treatment, cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
The plates were washed five times with slow-running tap water and air-dried.
-
Cells were stained with 0.4% sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
The plates were washed again with 1% acetic acid to remove unbound dye and then air-dried.
-
The bound SRB dye was solubilized with 10 mM Tris base solution.
-
The absorbance was measured at 515 nm using a microplate reader.
Wound-Healing (Migration) Assay
-
Cells were seeded in 6-well plates and grown to 90-95% confluency.
-
A sterile 200 µL pipette tip was used to create a linear scratch (wound) in the cell monolayer.
-
The wells were washed with phosphate-buffered saline (PBS) to remove detached cells.
-
Fresh medium containing different concentrations of Loureirin A or B was added.
-
Images of the wound were captured at 0 and 24 hours using a microscope.
-
The wound closure area was quantified using image analysis software.
Trans-well (Invasion) Assay
-
The upper chambers of Trans-well inserts (8 µm pore size) were coated with Matrigel.
-
Cells (e.g., 5 × 10⁴ cells) were seeded into the upper chamber in serum-free medium containing the test compound.
-
The lower chamber was filled with medium containing 10% FBS as a chemoattractant.
-
After incubation for 24 hours, non-invading cells on the upper surface of the membrane were removed with a cotton swab.
-
Invading cells on the lower surface were fixed with methanol and stained with crystal violet.
-
The number of invaded cells was counted in several random fields under a microscope.
Western Blot Analysis
-
Cells were treated with Loureirin A or B for the indicated times and concentrations.
-
Total protein was extracted using RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane was incubated with primary antibodies against target proteins (e.g., p-ERK, ERK, p-JNK, JNK, p-p38, p38) overnight at 4°C.
-
After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
While direct data on this compound is lacking, the available evidence for Loureirin A and B demonstrates consistent anti-migratory and anti-invasive effects across multiple cancer cell lines, particularly in NSCLC and melanoma. The primary mechanism of action appears to be the inhibition of the MAPK signaling pathway. The reproducibility of these effects in different cell types suggests that dihydrochalcones from Dracaena species represent a promising class of compounds for further investigation in cancer therapy. Future studies are warranted to specifically elucidate the biological activities of this compound and to determine if its effects and underlying mechanisms are comparable to those of its close analogues.
References
- 1. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MAPK Signaling: Loureirins A and B from Dracaena Loureiri Inhibit Epithelial–Mesenchymal Transition and Invasion in Non-Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Discovery of Loureirin analogues with colorectal cancer suppressive activity via regulating cell cycle and Fas death receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Loureirin A Promotes Cell Differentiation and Suppresses Migration and Invasion of Melanoma Cells via WNT and AKT/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Correlation of Loureirin D Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo activities of Loureirin D, a flavonoid compound with noted anti-inflammatory and anticoagulant properties. Due to the limited availability of direct quantitative data for this compound in the public domain, this guide incorporates data from its close structural analogues, Loureirin A and B, to provide a broader context for its potential therapeutic activities. It is crucial to note that while these analogues offer valuable insights, their pharmacological profiles may not be identical to that of this compound.
Data Presentation
In Vitro Activity of Loureirin Analogues
The following table summarizes the available in vitro data for Loureirin A and B, focusing on their antiplatelet and cytotoxic activities. No specific IC50 values for the direct antiplatelet or anti-inflammatory activity of this compound were identified in the reviewed literature.
| Compound | Assay | Cell Line/Target | Endpoint | IC50 Value | Citation(s) |
| Loureirin A | Platelet Aggregation | Human Platelets | Inhibition of collagen-induced aggregation | Not explicitly defined, but significant inhibition observed at 50-100 µM | [1] |
| Loureirin A | Cytotoxicity | A549 (Human Lung Carcinoma) | Cell Viability | 245 µM (24h), 133 µM (48h) | [2] |
| Loureirin A | Cytotoxicity | H1299 (Human Non-small Cell Lung Carcinoma) | Cell Viability | 280 µM (24h), 126 µM (48h) | [2] |
| Loureirin B | Cytotoxicity | A549 (Human Lung Carcinoma) | Cell Viability | 350 µM (24h), 150 µM (48h) | [2] |
| Loureirin B | Cytotoxicity | H1299 (Human Non-small Cell Lung Carcinoma) | Cell Viability | 280 µM (24h), 136 µM (48h) | [2] |
In Vivo Activity and Pharmacokinetics of Loureirin Analogues
The in vivo data for Loureirin analogues is primarily focused on anti-inflammatory effects and pharmacokinetic profiling. Direct dose-response data for this compound in established inflammation models remains elusive. The pharmacokinetic data for Akebia saponin D (ASD), a structurally different saponin, is included to highlight potential challenges in the oral bioavailability of complex natural compounds, a consideration that may be relevant for this compound.
| Compound | Animal Model | Study Type | Dosing | Key Findings | Citation(s) |
| Loureirin B | Rat | Pharmacokinetics | 25 mg/kg (oral) | Tmax: ~1.5 h, Cmax: ~10 ng/mL, T1/2: ~4 h | [3] |
| Akebia saponin D (ASD) | Rat | Pharmacokinetics | 10 mg/kg (IV), 100 mg/kg (oral) | Oral bioavailability: 0.025% | [4] |
| Ellagic Acid | Rat | Anti-inflammatory (Carrageenan-induced paw edema) | 1-30 mg/kg (i.p.) | Dose-dependent reduction in paw edema (ED50: 8.41 mg/kg) | [5] |
Experimental Protocols
In Vitro Platelet Aggregation Assay
Objective: To determine the inhibitory effect of a compound on platelet aggregation induced by various agonists.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy human volunteers who have not taken any antiplatelet medication for at least two weeks. Blood is collected into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. The remaining blood is centrifuged at a higher speed (e.g., 1200 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 3 x 10^8 platelets/mL) using PPP.
-
Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer. A sample of PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C.
-
Compound Incubation: The test compound (e.g., this compound) at various concentrations is added to the PRP and incubated for a specified time.
-
Agonist Induction: An agonist such as adenosine diphosphate (ADP), collagen, or arachidonic acid is added to induce platelet aggregation.
-
Data Analysis: The change in light transmission through the PRP is recorded over time. The maximum aggregation percentage is calculated, and the IC50 value (the concentration of the compound that inhibits aggregation by 50%) is determined.[3]
In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the anti-inflammatory activity of a compound in an acute inflammation model.
Methodology:
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used. The animals are housed under standard laboratory conditions with free access to food and water.
-
Compound Administration: The test compound (e.g., this compound) is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: One hour after compound administration, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each animal.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. A dose-response curve can be generated to determine the ED50 value (the dose that causes 50% inhibition of edema).[5]
-
Biochemical and Histological Analysis: At the end of the experiment, animals may be euthanized, and the paw tissue collected for measurement of inflammatory markers (e.g., TNF-α, IL-6, myeloperoxidase) and for histopathological examination.[6]
Mandatory Visualization
References
- 1. Antiplatelet activity of loureirin A by attenuating Akt phosphorylation: In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting MAPK Signaling: Loureirins A and B from Dracaena Loureiri Inhibit Epithelial–Mesenchymal Transition and Invasion in Non-Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway [frontiersin.org]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
Unveiling the Anticancer Potential of Loureirin D Analogues: A Structural Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
Loureirin D, a flavonoid extracted from the traditional Chinese medicine "Dragon's Blood," has garnered interest for its potential therapeutic properties. This guide provides a comparative analysis of the structural activity relationship (SAR) of this compound and its analogues, with a focus on their anticancer activities. By examining the chemical modifications of the core structure, we can elucidate the key features responsible for their biological effects and guide the development of more potent and selective drug candidates.
Quantitative Analysis of Cytotoxicity
The anticancer activity of this compound analogues is primarily evaluated through cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key parameter in these studies. The following table summarizes the IC50 values of representative Loureirin analogues, highlighting the impact of structural modifications on their cytotoxic potential.
| Compound | Core Structure | Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone Analogue (3d) | Chalcone | 4-fluorobenzaldehyde derivative | HCT116 (Colon) | 8.4 | [1] |
| Dihydrochalcone Analogue (4c) | Dihydrochalcone | 4-chlorobenzaldehyde derivative | HCT116 (Colon) | 17.9 | [1] |
Key Findings from SAR Studies:
A crucial determinant for the anticancer activity of Loureirin analogues is the presence of an α, β-unsaturated ketone in the chalcone structure.[1] Studies have shown that chalcones generally exhibit higher anticancer activity compared to their corresponding dihydrochalcones, which have a saturated ketone.[1] This suggests that the electrophilic nature of the α, β-unsaturated ketone, which can react with nucleophilic residues in proteins, is important for their cytotoxic effects.
Specifically, in a study on Loureirin analogues, the chalcone derivative 3d showed potent and selective activity against the HCT116 colorectal cancer cell line with an IC50 of 8.4 µM.[1] In contrast, the dihydrochalcone analogue 4c , while still active, had a higher IC50 of 17.9 µM.[1] Interestingly, both compounds showed no significant cytotoxicity against normal human fetal lung fibroblast cells, indicating a degree of selectivity for cancer cells.[1]
Signaling Pathways Modulated by Loureirin Analogues
Loureirin analogues exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and metastasis. The Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR pathways are prominent targets.
MAPK Signaling Pathway
The MAPK pathway is a critical regulator of cell growth, differentiation, and apoptosis. Loureirins A and B have been shown to inhibit the phosphorylation of key components of this pathway, including ERK, JNK, and p38, in non-small cell lung cancer cells.[2] This inhibition leads to a suppression of downstream signaling and contributes to the anti-invasive properties of these compounds.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and metabolism and is often hyperactivated in cancer.[3][4] Flavonoids, including Loureirin analogues, have been shown to inhibit this pathway.[3] For instance, Loureirin B has been reported to block the PI3K/AKT signaling pathway in cervical cancer development. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.
References
- 1. Discovery of Loureirin analogues with colorectal cancer suppressive activity via regulating cell cycle and Fas death receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting MAPK Signaling: Loureirins A and B from Dracaena Loureiri Inhibit Epithelial–Mesenchymal Transition and Invasion in Non-Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Loureirin D: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of Loureirin D, a flavonoid compound, to minimize environmental impact and maintain a safe laboratory environment.
Hazard Profile and Environmental Impact
This compound is classified as harmful if swallowed and is recognized as being very toxic to aquatic life with long-lasting effects[1]. Due to its potential for environmental harm, it is imperative that this compound is not disposed of through standard laboratory drains or as general waste.
Core Disposal Principles
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. All disposal methods must comply with local, state, and federal regulations.
Key considerations for disposal include:
-
Waste Segregation: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's safety protocols.
-
Container Management: Use designated, properly labeled, and sealed containers for all this compound waste.
-
Environmental Protection: Prevent any release of this compound into the environment, including waterways and soil[1].
Step-by-Step Disposal Procedures
1. Solid this compound Waste:
- Collection: Collect pure this compound, and any materials heavily contaminated with it (e.g., weighing boats, contaminated gloves), in a clearly labeled, sealed container.
- Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name "this compound," the approximate quantity, and the associated hazard symbols.
- Storage: Store the sealed container in a designated hazardous waste accumulation area within the laboratory, away from incompatible materials.
- Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider.
2. This compound Solutions:
- Aqueous Solutions: Due to its high aquatic toxicity, do not dispose of aqueous solutions containing this compound down the drain. Collect these solutions in a designated, leak-proof container labeled for "Aqueous Hazardous Waste" containing this compound.
- Organic Solvent Solutions: Solutions of this compound in organic solvents should be collected in a separate, compatible "Hazardous Organic Waste" container. Ensure the container is properly labeled with the solvent and "this compound."
- Disposal: Both aqueous and organic waste containers should be sent for disposal through your institution's hazardous waste program.
3. Contaminated Labware and Personal Protective Equipment (PPE):
- Grossly Contaminated Items: Items such as pipette tips, and centrifuge tubes that have come into direct contact with this compound should be collected as solid hazardous waste.
- Minimally Contaminated Items: Labware that can be effectively decontaminated should be rinsed with an appropriate solvent. The resulting rinseate must be collected as hazardous liquid waste. After decontamination, the labware can be washed and reused or disposed of as non-hazardous waste, in accordance with institutional policies.
- PPE: Contaminated gloves, bench paper, and other disposable PPE should be placed in the solid hazardous waste container for this compound.
Quantitative Data Summary
| Hazard Classification | GHS Code | Description |
| Acute toxicity, Oral | Category 4 | Harmful if swallowed[1]. |
| Acute aquatic toxicity | Category 1 | Very toxic to aquatic life[1]. |
| Chronic aquatic toxicity | Category 1 | Very toxic to aquatic life with long lasting effects[1]. |
Experimental Workflow for Waste Segregation
The following diagram illustrates the decision-making process for segregating this compound waste in a laboratory setting.
Caption: Decision tree for the proper segregation of this compound waste streams.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Loureirin D
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling of Loureirin D, a dihydrochalcone compound. Adherence to these protocols is essential to ensure personal safety and to maintain a secure laboratory environment. The following procedures are based on established safety data for this compound and are intended to provide clear, actionable steps for its use in research and development.
Hazard Identification and Risk Assessment
This compound is classified with the following hazards:
-
Acute toxicity, Oral (Category 4) : Harmful if swallowed[1].
-
Acute aquatic toxicity (Category 1) : Very toxic to aquatic life[1].
-
Chronic aquatic toxicity (Category 1) : Very toxic to aquatic life with long lasting effects[1].
A thorough risk assessment should be conducted before any new or modified procedure involving this compound.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. This information is derived from the official Safety Data Sheet (SDS) and represents the minimum standard for protection[1][2].
| Operation | Eye/Face Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | Safety goggles with side-shields | Protective gloves (e.g., nitrile) | Standard laboratory coat, fully buttoned | Suitable respirator |
| High-Volume Handling or Risk of Splash | Safety goggles with side-shields and a face shield | Protective gloves (e.g., nitrile), consider double-gloving | Impervious clothing (e.g., chemical-resistant apron over lab coat) | Suitable respirator |
| Emergency Spill Response | Safety goggles with side-shields and a face shield | Heavy-duty protective gloves | Full-body impervious clothing | Self-contained breathing apparatus (SCBA) or a full-face respirator with appropriate cartridges |
Experimental Protocols: Handling and Disposal
Pre-Handling Checklist:
-
Verify Equipment: Ensure a certified chemical fume hood, safety shower, and eyewash station are accessible and operational[1][2].
-
Inspect PPE: Check all PPE for integrity (e.g., no tears or holes in gloves).
-
Review SDS: Read the most current Safety Data Sheet for this compound before commencing work.
-
Prepare Workspace: Designate a specific area for handling this compound and ensure it is clean and uncluttered.
Step-by-Step Handling Procedure:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Work in a Ventilated Area: All handling of this compound, especially the powder form, must be conducted in a certified chemical fume hood to avoid inhalation and dust formation[1][2].
-
Portioning: When weighing or transferring the powder, use caution to prevent creating dust.
-
Solution Preparation: When dissolving in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, or Acetone, add the solvent to the solid slowly to prevent splashing[3].
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water[1]. Do not eat, drink, or smoke in the work area[1].
Storage:
-
Powder: Store at -20°C in a tightly sealed container in a cool, well-ventilated area[1][4].
-
Keep away from direct sunlight and sources of ignition[1].
-
Incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].
Spill and Emergency Procedures:
-
Small Spills:
-
Large Spills:
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2].
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. Seek medical attention if irritation persists[1][2].
-
Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[1][2].
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention[1][2].
-
Disposal Plan:
-
Waste this compound: Dispose of contents and container to an approved waste disposal plant[1]. Follow all federal, state, and local regulations for hazardous waste disposal.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, including gloves, paper towels, and pipette tips, must be disposed of as hazardous waste.
Visualization of PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
